1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 13.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-8-11(9(2)14)15-12(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSKZUOBXJWMHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337235 | |
| Record name | 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821834 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7520-94-7 | |
| Record name | 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one (CAS 7520-94-7): A Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its presence in a wide array of natural products and synthetic pharmaceuticals underscores its significance as a "privileged scaffold" in drug discovery. Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] This guide focuses on a specific exemplar of this chemical class, 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one (CAS 7520-94-7), providing a comprehensive technical overview of its synthesis, physicochemical properties, and, by extension of its chemical class, its potential as a versatile building block in the development of novel therapeutics.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery, influencing aspects from synthetic strategy to formulation and bioavailability.
| Property | Value | Source |
| CAS Number | 7520-94-7 | --INVALID-LINK--[3] |
| Molecular Formula | C₁₂H₁₁NOS | --INVALID-LINK--[3] |
| Molecular Weight | 217.29 g/mol | --INVALID-LINK--[3] |
| IUPAC Name | 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone | --INVALID-LINK--[3] |
| Melting Point | 66 °C | --INVALID-LINK-- |
| Solubility | 13.9 µg/mL (at pH 7.4) | --INVALID-LINK--[3] |
| Appearance | Solid | |
| Canonical SMILES | CC1=C(C(=O)C)SC(=N1)C2=CC=CC=C2 | --INVALID-LINK--[3] |
| InChI Key | RXSKZUOBXJWMHY-UHFFFAOYSA-N | --INVALID-LINK--[3] |
Spectral Data:
Preliminary spectral information for this compound is available in public repositories.
-
¹³C NMR Spectra: Available through SpectraBase.[3]
-
GC-MS: Data is available from the NIST Mass Spectrometry Data Center.[3]
Synthesis of this compound: The Hantzsch Thiazole Synthesis
The most probable and widely employed method for the synthesis of this class of thiazoles is the Hantzsch thiazole synthesis. This robust and versatile reaction involves the condensation of an α-haloketone with a thioamide.
Reaction Principle:
The synthesis of this compound would logically proceed via the reaction of 3-chloro-2,4-pentanedione with benzamide. The mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Experimental Protocol (Hypothetical):
The following protocol is a representative procedure based on established Hantzsch thiazole syntheses for analogous compounds.
Materials:
-
3-Chloro-2,4-pentanedione
-
Benzamide
-
Ethanol (or other suitable solvent like methanol or DMF)
-
Triethylamine (or another suitable base)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzamide (1.0 equivalent) in ethanol.
-
Addition of Reactants: To the stirred solution, add 3-chloro-2,4-pentanedione (1.0 equivalent).
-
Base Addition: Add triethylamine (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure.
-
Isolation: The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
Causality in Experimental Choices:
-
Solvent: Ethanol is a common choice as it effectively dissolves the reactants and is relatively inert under the reaction conditions.
-
Base: Triethylamine acts as a scavenger for the hydrochloric acid formed during the reaction, driving the equilibrium towards product formation.
-
Reflux: Heating the reaction provides the necessary activation energy for the cyclization and dehydration steps.
Caption: Hantzsch Thiazole Synthesis Workflow.
Potential Biological Activities and Therapeutic Applications
While specific biological data for this compound is not extensively reported in publicly available literature, the vast body of research on analogous thiazole derivatives allows for informed postulation of its potential therapeutic applications.
1. Anticancer Activity:
The thiazole scaffold is a key component in several anticancer drugs, including the FDA-approved tyrosine kinase inhibitor, Dasatinib. Numerous studies have demonstrated the potent cytotoxic effects of novel thiazole derivatives against a variety of cancer cell lines.[1][2] The phenyl and acetyl substituents on the target molecule provide avenues for further functionalization to optimize anticancer efficacy.
Potential Experimental Protocol for Anticancer Screening (MTT Assay):
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for a further 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ (half-maximal inhibitory concentration) is determined.
2. Antimicrobial and Antifungal Activity:
Thiazole derivatives have been extensively investigated for their antimicrobial and antifungal properties.[4] The thiazole ring is a key structural feature in some antibiotics and antifungal agents. The lipophilic nature of the phenyl group in this compound may facilitate its passage through microbial cell membranes.
Potential Experimental Protocol for Antimicrobial Screening (Broth Microdilution Method):
-
Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured in appropriate broth media.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
3. Anti-inflammatory Activity:
Certain thiazole-containing compounds have shown potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[5][6] The structural features of this compound suggest it could be a scaffold for the development of novel anti-inflammatory agents.
Potential Signaling Pathway Involvement:
Based on the activities of other thiazole derivatives, this compound or its derivatives could potentially modulate key signaling pathways implicated in disease, such as:
-
Kinase Signaling Pathways: In cancer, thiazole-containing compounds often target protein kinases involved in cell proliferation and survival, such as the VEGF receptor kinase.
-
NF-κB Signaling Pathway: In inflammation, modulation of the NF-κB pathway is a common mechanism of action for anti-inflammatory drugs.
-
Microbial Biosynthesis Pathways: As antimicrobial agents, thiazoles can interfere with essential metabolic pathways in bacteria and fungi.
Caption: Potential Therapeutic Areas for Investigation.
Future Directions and Conclusion
This compound represents a valuable, yet underexplored, chemical entity within the pharmacologically significant class of thiazoles. Its straightforward synthesis via the Hantzsch reaction makes it an accessible starting point for the generation of diverse chemical libraries. While direct biological data for this specific compound is sparse, the extensive research on its structural analogs strongly suggests its potential as a scaffold for the development of novel anticancer, antimicrobial, and anti-inflammatory agents.
For researchers in drug discovery, this compound offers a promising platform for lead optimization. The phenyl and acetyl moieties are amenable to a wide range of chemical modifications to explore structure-activity relationships (SAR) and enhance potency and selectivity for various biological targets. Future research should focus on the systematic biological evaluation of this compound and its derivatives to unlock their full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. media.neliti.com [media.neliti.com]
- 3. This compound | C12H11NOS | CID 540397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones as potent antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjpmr.com [wjpmr.com]
- 6. Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one: A Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one is a heterocyclic compound featuring a thiazole core, a five-membered aromatic ring containing both sulfur and nitrogen. This scaffold is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by thiazole derivatives.[1] The presence of the phenyl and acetyl groups on the thiazole ring provides a framework that can be readily modified to explore structure-activity relationships, making it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential applications in drug discovery, with a focus on its role as a versatile scaffold.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NOS | [2][3] |
| Molecular Weight | 217.29 g/mol | [2][3] |
| IUPAC Name | 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone | [3] |
| CAS Number | 7520-94-7 | [2][3] |
| Melting Point | 66 °C | |
| Canonical SMILES | CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C |
Molecular Structure and Visualization
The molecular structure of this compound consists of a central 1,3-thiazole ring. A methyl group is attached at position 4, a phenyl group at position 2, and an acetyl group at position 5.
Caption: Molecular structure of this compound.
Synthesis
The most common and effective method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. In the case of the title compound, the precursors are 3-chloro-2,4-pentanedione and thiobenzamide.[2]
Experimental Protocol: Hantzsch Thiozale Synthesis (General Procedure)
The following is a general procedure that can be adapted for the synthesis of this compound.
Materials:
-
3-Chloro-2,4-pentanedione
-
Thiobenzamide
-
Ethanol (or other suitable solvent)
-
Stirring apparatus
-
Heating mantle or oil bath
-
Reflux condenser
-
Apparatus for filtration (e.g., Büchner funnel)
-
Recrystallization solvents
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide in ethanol.
-
Addition of α-Haloketone: To the stirred solution, add an equimolar amount of 3-chloro-2,4-pentanedione.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 8 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Isolation and Purification: Collect the crude product by filtration and wash with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent to yield the final product. A yield of approximately 90% has been reported for similar syntheses.[2]
Caption: General workflow for the Hantzsch synthesis of the title compound.
Applications in Drug Development
The thiazole ring is a prominent scaffold in a number of FDA-approved drugs and serves as a versatile building block in the design of new therapeutic agents. Derivatives of thiazole have demonstrated a wide range of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1]
Antimicrobial and Antifungal Potential
The thiazole nucleus is a key component in many compounds exhibiting potent antimicrobial and antifungal activities. The presence of the sulfur and nitrogen atoms in the ring is believed to be crucial for their interaction with biological targets in microorganisms. While specific studies on the antimicrobial activity of this compound are not extensively documented in publicly available literature, numerous studies on structurally related compounds highlight the potential of this scaffold. For instance, various substituted phenylthiazole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[4][5]
Anticancer Potential
Thiazole-containing compounds have emerged as a promising class of anticancer agents. Their mechanisms of action are diverse and can include inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis. The cytotoxic properties of various 1,3,4-thiadiazole derivatives, which share a similar heterocyclic core, have been reported against a range of cancer cell lines, including breast, colon, and lung cancer.[6][7][8] The phenyl and acetyl substituents on the this compound scaffold provide opportunities for further chemical modification to optimize anticancer efficacy and selectivity.
Safety and Handling
For safe handling in a laboratory setting, it is important to be aware of the potential hazards associated with this compound. The following GHS hazard statements have been associated with this compound:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a scaffold in drug discovery and development. Its straightforward synthesis via the Hantzsch reaction, coupled with the known biological activities of the thiazole core, makes it an attractive starting point for the design and synthesis of novel antimicrobial and anticancer agents. Further research into the specific biological activities and mechanisms of action of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C12H11NOS | CID 540397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
Spectroscopic data for 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one
Executive Summary: This guide provides a detailed technical overview of the essential spectroscopic data for the characterization of this compound (CAS: 7520-94-7), a heterocyclic ketone with potential applications as a versatile scaffold in medicinal chemistry and materials science.[1] As a Senior Application Scientist, this document is structured to offer not just raw data, but a foundational understanding of the experimental causality and data interpretation critical for researchers, scientists, and drug development professionals. We will explore the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, present the expected spectral features, and provide a logical framework for their interpretation, ensuring a self-validating approach to compound identification and purity assessment.
Introduction and Molecular Structure
This compound is a substituted thiazole derivative. The thiazole ring is a prominent scaffold in pharmaceutical chemistry, known for its wide range of biological activities.[1] The structural integrity and purity of such compounds are paramount in any research or development pipeline, making comprehensive spectroscopic characterization a non-negotiable step.
Molecular Details:
The molecule's structure consists of a central 1,3-thiazole ring substituted at position 2 with a phenyl group, at position 4 with a methyl group, and at position 5 with an acetyl group. Each of these functional groups will produce characteristic signals in various spectroscopic analyses.
Chemical Structure:
Caption: Chemical structure of this compound.
Experimental Workflow for Spectroscopic Analysis
A robust analytical workflow is crucial for obtaining high-quality, reproducible data. The choice of solvents, instrumentation parameters, and sample preparation techniques directly impacts the final spectra. The following workflow represents a standard, self-validating protocol for the characterization of a small organic molecule like the topic compound.
Caption: Standard experimental workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: Prepare the sample as a potassium bromide (KBr) pellet. Mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, for a qualitative scan, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
-
Background Scan: Perform a background scan of the empty sample compartment or the pure KBr pellet to subtract atmospheric and instrumental interferences.
-
Sample Scan: Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[4]
Mass Spectrometry (MS) Protocol
MS provides information about the molecular weight and fragmentation pattern of the molecule.
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI, or dichloromethane for GC-MS).
-
Instrumentation: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source or a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.
-
Analysis: Inject the sample into the instrument.
-
For GC-MS: Use a temperature program that allows for the elution of the compound. The mass analyzer will scan a range (e.g., m/z 50-500) to detect the molecular ion and its fragments.[5]
-
For ESI-MS: Infuse the sample directly or via LC. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Spectroscopic Data Interpretation
¹H NMR Spectroscopy (400 MHz, CDCl₃)
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.95 - 7.85 | Multiplet | 2H | Phenyl H (ortho) | Protons ortho to the thiazole ring are deshielded by the ring's electron-withdrawing nature. |
| ~ 7.50 - 7.40 | Multiplet | 3H | Phenyl H (meta, para) | Protons on the phenyl ring in the meta and para positions. |
| ~ 2.65 | Singlet | 3H | -C(=O)CH₃ | Protons of the acetyl methyl group, deshielded by the adjacent carbonyl. |
| ~ 2.55 | Singlet | 3H | Thiazole-CH₃ | Protons of the methyl group attached directly to the thiazole ring. |
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 192.0 | C =O | Carbonyl carbon, highly deshielded. |
| ~ 168.0 | Thiazole C 2-Ph | Carbon in the thiazole ring bonded to nitrogen and the phenyl group. |
| ~ 155.0 | Thiazole C 4-CH₃ | Quaternary carbon in the thiazole ring. |
| ~ 132.5 | Phenyl C (ipso) | Carbon of the phenyl ring attached to the thiazole. |
| ~ 130.5 | Phenyl C (para) | Aromatic carbon. |
| ~ 129.0 | Phenyl C (meta) | Aromatic carbons. |
| ~ 126.5 | Phenyl C (ortho) | Aromatic carbons. |
| ~ 120.0 | Thiazole C 5-Acetyl | Quaternary carbon in the thiazole ring. |
| ~ 30.0 | -C(=O)C H₃ | Acetyl methyl carbon. |
| ~ 17.0 | Thiazole-C H₃ | Thiazole methyl carbon. |
Infrared (IR) Spectroscopy (KBr Pellet)
The IR spectrum highlights the key functional groups based on their vibrational frequencies. Thiazole derivatives have characteristic bands for the ring vibrations.[6][7]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| ~ 2950 - 2850 | Weak | Aliphatic C-H Stretch (from CH₃ groups) |
| ~ 1680 | Strong | C=O Stretch (Aryl ketone) |
| ~ 1580 | Medium | C=N Stretch (Thiazole ring) |
| ~ 1480 - 1440 | Medium | C=C Stretch (Aromatic and Thiazole rings) |
| ~ 760 and 690 | Strong | C-H Out-of-plane Bending (Monosubstituted benzene) |
Mass Spectrometry (EI)
Electron Ionization Mass Spectrometry provides the molecular weight and a fragmentation pattern that serves as a molecular fingerprint. The molecular ion peak is expected at m/z 217, corresponding to the molecular weight.[2]
-
Molecular Ion (M⁺): m/z 217
-
Key Fragments: The fragmentation of thiazoles can be complex, but logical pathways can be predicted. A primary and highly favorable fragmentation is the cleavage of the acetyl group.
Caption: Predicted major fragmentation pathway for the title compound under EI-MS.
Summary of Spectroscopic Data
| Technique | Key Data Points |
| ¹H NMR | δ ~ 7.9 (m, 2H), 7.45 (m, 3H), 2.65 (s, 3H), 2.55 (s, 3H) |
| ¹³C NMR | δ ~ 192.0 (C=O), 168.0, 155.0, 132.5, 130.5, 129.0, 126.5, 120.0, 30.0, 17.0 |
| IR (cm⁻¹) | ~ 1680 (C=O), ~ 1580 (C=N), ~ 760 & 690 (Aromatic C-H bend) |
| MS (m/z) | 217 (M⁺), 202 ([M-CH₃]⁺) |
Conclusion
The comprehensive spectroscopic analysis using NMR, IR, and MS provides a unique and verifiable fingerprint for this compound. The data presented in this guide, derived from established principles and comparison with related structures, offers a reliable baseline for the structural confirmation and purity assessment of this compound. Adherence to the outlined protocols ensures the generation of high-fidelity data, which is the cornerstone of scientific integrity in chemical research and drug development.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 2. This compound | C12H11NOS | CID 540397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Introduction: The Enduring Significance of the Thiazole Scaffold
An In-depth Technical Guide to the Biological Activity of Thiazole and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands out as a "privileged scaffold."[1][2] Its significance is not a recent discovery but a long-established principle, evidenced by its presence in a vast array of natural products, such as Vitamin B1 (thiamine), and a multitude of FDA-approved synthetic drugs.[3][4] Molecules incorporating the thiazole moiety exhibit an exceptionally broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antioxidant effects.[5][6][7] This versatility stems from the unique physicochemical properties of the thiazole ring, which allow it to interact with a wide range of biological targets through various mechanisms.[8][9] This guide provides a comprehensive exploration of the key biological activities of thiazole derivatives, delves into the nuances of their structure-activity relationships, and presents detailed experimental protocols for their evaluation, offering a critical resource for professionals engaged in drug discovery and development.
The Thiazole Core: A Foundation for Pharmacological Diversity
The thiazole nucleus is a cornerstone in the design of therapeutic agents.[7] Its aromatic nature, coupled with the presence of electronegative nitrogen and sulfur atoms, creates a unique electronic profile. The nitrogen atom at position 3 readily acts as a hydrogen bond acceptor, a crucial interaction for binding to biological targets like enzymes and receptors.[10][11] The ring's various positions (C2, C4, C5) can be readily substituted, allowing chemists to fine-tune the molecule's steric, electronic, and lipophilic properties to optimize potency, selectivity, and pharmacokinetic profiles.[8][12] This inherent modularity is a key reason why modifications of the thiazole ring can lead to compounds with improved efficacy and reduced toxicity.[13]
Caption: Core properties of the thiazole ring enabling its pharmacological versatility.
Key Biological Activities and Mechanisms of Action
Thiazole derivatives have demonstrated efficacy across a remarkable range of therapeutic areas. This section details their most significant biological activities, supported by mechanistic insights and structure-activity relationship (SAR) studies.
Antimicrobial Activity
The emergence of antimicrobial resistance is a critical global health threat, necessitating the discovery of novel antimicrobial agents.[14][15] Thiazole derivatives have long been a fruitful area of investigation, with many compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][16][17]
Mechanism of Action: The antimicrobial action of thiazole derivatives is often multifactorial. Their amphiphilic character, combining hydrophilic and hydrophobic properties, allows them to penetrate bacterial cell membranes, leading to cytoplasm leakage and disruption of cellular physiology.[15] Specific molecular targets have also been identified; for instance, some derivatives are predicted to inhibit essential bacterial enzymes like DNA gyrase or MurB, which is involved in peptidoglycan synthesis.[14][18]
Structure-Activity Relationship (SAR):
-
The introduction of bulky or lipophilic substituents at the C2 and C4 positions of the thiazole ring often enhances antimicrobial activity.[15]
-
Hybrid molecules, where the thiazole ring is fused or linked to other heterocyclic systems like pyrazoline or triazole, frequently show synergistic or enhanced activity compared to the individual components.[19][20][21]
-
The presence of a benzenesulfonamide fragment can confer potent activity, particularly against Gram-positive bacteria.[11]
| Compound Class | Target Organism(s) | Reported MIC (µg/mL) | Reference |
| 2,5-dichloro thienyl-substituted thiazoles | S. aureus, E. coli, K. pneumoniae | 6.25 - 12.5 | [5] |
| Thiazole-hydrazone derivatives | A. fumigatus | 0.03 (4x more potent than Amphotericin B) | [5] |
| Thiazolyl-pyrazoline-triazole-thiadiazoles | E. coli, P. aeruginosa, S. aureus | 5 - 10 | [19] |
| Heteroaryl(aryl) thiazole derivatives | S. aureus, E. coli (resistant strains) | 230 - 940 | [18] |
Anticancer Activity
Thiazole is a key structural component in several clinically approved anticancer drugs, including Dasatinib and Ixazomib.[10][22] This has spurred extensive research, revealing that thiazole derivatives can combat cancer through a multitude of mechanisms, often with high potency and improved selectivity over traditional chemotherapeutics.[13][23][24]
Mechanism of Action: The anticancer effects of thiazole derivatives are diverse. They have been shown to:
-
Inhibit Kinases: Many derivatives act as potent inhibitors of protein kinases crucial for cancer cell proliferation and survival, such as VEGFR-2.[25]
-
Induce Apoptosis: They can trigger programmed cell death (apoptosis) in cancer cells, a hallmark of effective anticancer agents.[10][25]
-
Disrupt Microtubules: Similar to drugs like paclitaxel, some thiazoles interfere with tubulin polymerization, arresting the cell cycle and preventing cell division.[24]
-
Inhibit Other Key Enzymes: Targets such as topoisomerase and histone deacetylases (HDACs) have also been identified.[24]
Caption: Mechanism of a thiazole derivative inhibiting the VEGFR-2 signaling pathway.
Structure-Activity Relationship (SAR):
-
The presence of a 3,4,5-trimethoxyphenyl group is often associated with enhanced anticancer activity.[11]
-
Substitutions on phenyl rings attached to the thiazole core play a critical role; hydroxyl groups can enhance activity, while fluorine groups may decrease it in certain scaffolds.[12]
-
For some series, a methoxy group leads to higher antitumor activity than a halogen group.[12]
| Compound Series | Cancer Cell Line | Reported IC50 (µM) | Reference |
| Benzimidazole-thiazole derivatives | Human cancer cell lines | Favorable vs. standard treatments | [1] |
| Pyrazole-naphthalene-thiazole hybrids | HeLa, HepG2 | 0.86 - 8.49 | [12] |
| Benzylidene hydrazinyl-thiazolones (4c) | MCF-7 (Breast), HepG2 (Liver) | 2.57, 7.26 | [25] |
Anti-inflammatory Activity
Chronic inflammation is an underlying factor in many diseases. Thiazole derivatives have emerged as promising anti-inflammatory agents, with some acting as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[26][27][28]
Mechanism of Action: The primary anti-inflammatory mechanism involves the inhibition of enzymes responsible for producing pro-inflammatory mediators. Certain thiazole derivatives have shown the ability to block prostaglandin production by inhibiting COX-2, similar to selective NSAIDs.[29] Others may inhibit inducible nitric oxide synthase (iNOS), reducing the production of nitric oxide, a key inflammatory molecule.[30]
Structure-Activity Relationship (SAR):
-
Derivatives of 4-arylthiazole acetic acid have shown significant anti-inflammatory effects.[28]
-
The specific substitutions on the thiazole ring and any attached aryl groups determine the potency and selectivity for enzymes like COX-2.[26][29]
| Compound | Assay Model | Efficacy | Reference |
| Substituted phenyl thiazoles (3c, 3d) | Carrageenan-induced rat paw edema | Up to 44% inhibition | [26] |
| 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid | Carrageenan-induced rat paw edema | Strong anti-edematous activity | [28] |
| Thiazolyl-carbonyl-thiosemicarbazides | Turpentine oil-induced inflammation | Lowered oxidative stress & bone marrow response | [30] |
Experimental Protocols for Biological Evaluation
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of novel thiazole derivatives.
Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol determines a compound's ability to reduce the metabolic activity of cancer cells, serving as an indicator of cytotoxicity or growth inhibition.[25][31][32]
Principle: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[32]
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test thiazole derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds to the cells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Staurosporine, Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: Experimental workflow for the MTT cell viability assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[33][34][35]
Principle: A standardized inoculum of a bacterium or fungus is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well plate. Growth is assessed after incubation by visual inspection or spectrophotometry.[33][35]
Step-by-Step Methodology:
-
Prepare Compound Plate: In a 96-well plate, prepare two-fold serial dilutions of the thiazole derivative in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.
-
Prepare Inoculum: Culture the microorganism overnight. Dilute the culture to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial or fungal inoculum to each well of the compound plate. The final volume in each well is now 100 µL.
-
Controls: Include the following controls on each plate:
-
Sterility Control: Broth medium only (no compound, no inoculum).
-
Growth Control: Broth medium with inoculum (no compound).
-
Positive Control: A known antibiotic/antifungal drug (e.g., Ampicillin, Fluconazole) with inoculum.
-
-
Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria or 24-48 hours for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be determined by visual inspection or by reading the optical density (OD) at 600 nm with a plate reader. The MIC is the well with the lowest compound concentration that shows the same OD as the sterility control.
Conclusion and Future Perspectives
The thiazole scaffold is undeniably a cornerstone of modern medicinal chemistry, consistently yielding derivatives with potent and diverse biological activities.[1][5] The extensive research into its antimicrobial, anticancer, and anti-inflammatory properties has provided a wealth of knowledge and numerous lead compounds for drug development.[4][7][13] The future of thiazole research lies in the rational design of next-generation derivatives. By leveraging a deeper understanding of structure-activity relationships and mechanistic insights, scientists can develop compounds with enhanced target specificity, improved pharmacokinetic profiles, and lower toxicity. The application of molecular hybridization, combining the thiazole moiety with other bioactive pharmacophores, will continue to be a powerful strategy for overcoming drug resistance and creating novel therapeutics with synergistic effects.[15][36] As our understanding of disease pathways grows, the versatile and adaptable thiazole ring will undoubtedly remain a central element in the quest for new and effective medicines.
References
- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 2. spast.org [spast.org]
- 3. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. archives.ijper.org [archives.ijper.org]
- 13. A Review on Thiazole as Anticancer Agents - Neliti [neliti.com]
- 14. jchemrev.com [jchemrev.com]
- 15. mdpi.com [mdpi.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. mjas.analis.com.my [mjas.analis.com.my]
- 18. mdpi.com [mdpi.com]
- 19. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benthamdirect.com [benthamdirect.com]
- 24. eurekaselect.com [eurekaselect.com]
- 25. mdpi.com [mdpi.com]
- 26. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 27. researchgate.net [researchgate.net]
- 28. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. | Semantic Scholar [semanticscholar.org]
- 30. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 34. mdpi.com [mdpi.com]
- 35. integra-biosciences.com [integra-biosciences.com]
- 36. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one: A Technical Guide for Preclinical Research and Development
Executive Summary
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs.[1][2][3] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[4][5][6][7] This guide focuses on a specific, yet underexplored, member of this class: 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one (CAS No. 7520-94-7).[8] While direct pharmacological data on this compound is sparse, its structural motifs—a substituted thiazole ring—strongly suggest a high potential for therapeutic relevance.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It outlines a strategic, evidence-based approach to systematically investigate the pharmacological applications of this compound. We will delve into the rationale for prioritizing certain therapeutic areas, provide detailed, step-by-step experimental protocols for preclinical evaluation, and offer insights into the underlying mechanisms that may be at play. Our approach is grounded in the established bioactivities of structurally related thiazole derivatives, providing a solid foundation for initiating a comprehensive research program.
Introduction: The Thiazole Scaffold - A Privileged Structure in Drug Discovery
The thiazole ring is a versatile heterocyclic scaffold due to its unique electronic properties and its ability to engage in various biological interactions.[5] Its presence in natural products like vitamin B1 (thiamine) and in synthetic drugs such as the anticancer agent Dasatinib and the anti-inflammatory drug Meloxicam underscores its significance in medicinal chemistry.[2][9] The diverse biological activities of thiazole derivatives are a testament to the scaffold's adaptability, allowing for modifications that can fine-tune its pharmacological profile.[1][10]
This compound features key structural elements that are commonly associated with bioactivity. The phenyl group at the 2-position and the methyl and acetyl groups at the 4- and 5-positions, respectively, provide opportunities for structure-activity relationship (SAR) studies to optimize potency and selectivity. The lipophilic character of the di-substituted thiazole may also enhance its transport across biological membranes.[11]
Prioritizing Therapeutic Areas for Investigation
Based on extensive literature on thiazole derivatives, we propose prioritizing the following therapeutic areas for the initial investigation of this compound:
-
Oncology: Thiazole-containing compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and the induction of apoptosis.[9][11][12]
-
Infectious Diseases: The thiazole ring is a common feature in many antimicrobial agents, exhibiting both antibacterial and antifungal properties.[13][14][15]
-
Inflammation: Numerous thiazole derivatives have shown significant anti-inflammatory effects, often by inhibiting key enzymes in the inflammatory cascade like COX and LOX.[16][17][18][19]
Proposed Preclinical Evaluation Workflow
A systematic and tiered approach is crucial for efficiently evaluating the pharmacological potential of a novel compound. The following workflow is designed to progress from broad, high-throughput screening to more focused, mechanism-of-action studies.
Caption: Proposed preclinical evaluation workflow for this compound.
Detailed Experimental Protocols
Synthesis and Characterization
While several suppliers list this compound, in-house synthesis may be required for larger quantities and analog generation. The Hantzsch thiazole synthesis is a classic and efficient method for forming the thiazole ring.[2]
General Synthetic Route (Hantzsch Synthesis):
-
React an appropriate α-haloketone with a thioamide. For the title compound, this would involve the reaction of a suitably substituted thioamide with a halogenated derivative of pentane-2,4-dione.
-
Purify the crude product using column chromatography or recrystallization.
-
Characterize the final compound to confirm its structure and purity (>95%) using techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
-
Elemental Analysis
-
In Vitro Anticancer Activity Evaluation
Many thiazole derivatives exhibit significant cytotoxic activity against various cancer cell lines.[4][9][12]
4.2.1. Cell Viability Assay (MTT Assay)
This assay provides an initial assessment of the compound's cytotoxic or growth-inhibitory effects.
Protocol:
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) in appropriate media.
-
Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Table 1: Reported IC₅₀ Values for Selected Thiazole Derivatives Against Cancer Cell Lines
| Thiazole Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 8j | HeLa (Cervical) | 7.90 | [11] |
| Compound 8m | HepG2 (Liver) | 5.15 | [11] |
| Compound 4c | MCF-7 (Breast) | 2.57 | [6] |
| Compound 4c | HepG2 (Liver) | 7.26 | [6] |
4.2.2. Mechanism of Action Studies
If significant cytotoxicity is observed, further studies can elucidate the mechanism.
Caption: Workflow for elucidating the anticancer mechanism of action.
In Vitro Antimicrobial Activity Evaluation
Thiazole derivatives are known to possess broad-spectrum antimicrobial activity.[13][14][15][20]
4.3.1. Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Protocol:
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using appropriate broth media.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Table 2: Reported MIC Values for Selected Thiazole Derivatives
| Thiazole Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 16 | Escherichia coli | 1.56 - 6.25 | [20] |
| Compound 16 | Staphylococcus aureus | 1.56 - 6.25 | [20] |
| Benzo[d]thiazole derivative 13 | S. aureus, E. coli, A. niger | 50 - 75 | [14] |
| Benzo[d]thiazole derivative 14 | S. aureus, E. coli, A. niger | 50 - 75 | [14] |
In Vitro Anti-inflammatory Activity Evaluation
The arachidonic acid pathway, involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is a key target for anti-inflammatory drugs.[17] Thiazole derivatives have shown potent inhibitory activity against these enzymes.[17]
4.4.1. COX-1/COX-2 and 5-LOX Inhibition Assays
These enzymatic assays measure the ability of the compound to inhibit the activity of key inflammatory enzymes.
Protocol:
-
Enzyme Preparation: Use commercially available COX-1, COX-2, and 5-LOX enzyme preparations.
-
Assay Setup: In a suitable buffer, combine the enzyme, the test compound at various concentrations, and the appropriate substrate (e.g., arachidonic acid).
-
Incubation: Incubate the reaction mixture at the optimal temperature for a specified period.
-
Product Detection: Measure the formation of the enzymatic product (e.g., prostaglandin for COX, leukotriene for LOX) using a suitable detection method (e.g., colorimetric, fluorometric, or ELISA-based).
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.
Table 3: Reported Anti-inflammatory Activity of Thiazole Derivatives
| Thiazole Derivative | Assay | Inhibition (%) | Reference |
| Compound 3c | Carrageenan-induced paw edema | 44 | [16] |
| Compound 3d | Carrageenan-induced paw edema | 41 | [16] |
| Chalcone derivatives | Carrageenan-induced paw edema | 51 - 55 | [18] |
Conclusion and Future Directions
This compound represents a promising starting point for a drug discovery program. Its structural similarity to a wide range of biologically active thiazole derivatives strongly suggests its potential as a therapeutic agent.[1][4] The experimental workflows and protocols detailed in this guide provide a robust framework for systematically evaluating its efficacy in oncology, infectious diseases, and inflammation. Positive results from these initial in vitro studies would warrant progression to more advanced preclinical development, including in vivo efficacy studies in relevant animal models and preliminary ADME/Tox profiling. The exploration of this compound and its analogs could lead to the discovery of novel and potent therapeutic agents.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. nbinno.com [nbinno.com]
- 3. media.neliti.com [media.neliti.com]
- 4. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 17. researchgate.net [researchgate.net]
- 18. Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. wjpmr.com [wjpmr.com]
- 20. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one
An In-Depth Technical Guide to 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one for Advanced Research and Drug Development
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic ketone of significant interest in medicinal chemistry and materials science. The thiazole nucleus is a cornerstone in the development of numerous therapeutic agents, and understanding the fundamental properties of its derivatives is paramount for innovation.[1][2] This document delineates the core physical and chemical characteristics, spectral signature, synthesis protocols, and chemical reactivity of the title compound. It is intended to serve as a foundational resource for researchers, chemists, and drug development professionals, enabling them to leverage this versatile chemical scaffold in their scientific endeavors.
Molecular Identity and Core Physicochemical Properties
This compound is a substituted thiazole derivative characterized by a phenyl group at position 2, a methyl group at position 4, and an acetyl group at position 5 of the thiazole ring. These substitutions define its unique electronic and steric properties, which in turn govern its reactivity and potential for forming intermolecular interactions—a critical consideration in drug design.
Chemical Identifiers and Structural Data
A consolidated summary of the key identifiers for this compound is presented below.
| Property | Value | Source |
| IUPAC Name | 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone | PubChem |
| CAS Number | 7520-94-7 | ECHA, PubChem[3] |
| Molecular Formula | C₁₂H₁₁NOS | PubChem |
| Molecular Weight | 217.29 g/mol | PubChem |
| Canonical SMILES | CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C | Biosynth |
| InChIKey | RXSKZUOBXJWMHY-UHFFFAOYSA-N | PubChem[3] |
| Synonyms | 5-acetyl-4-methyl-2-phenyl-1,3-thiazole, 5-acetyl-2-phenyl-4-methylthiazole | Echemi[4] |
Experimental Physical Properties
The physical state and solubility are fundamental parameters that influence handling, formulation, and biological availability.
| Property | Value | Remarks | Source |
| Melting Point | 66 °C | Crystalline solid at room temperature. | Biosynth |
| Solubility | 13.9 µg/mL | Measured at pH 7.4. Indicates low aqueous solubility. | PubChem[3] |
Synthesis Pathway: The Hantzsch Thistle Synthesis
The most reliable and widely adopted method for constructing the 2,4,5-substituted thiazole core of this compound is the Hantzsch thiazole synthesis. This classical condensation reaction provides a direct and efficient route to the target molecule from readily available starting materials.
The causality behind this choice of pathway is its robustness and high yield. The reaction proceeds by first forming a thioamide from benzamidine, which then undergoes cyclization with a ⍺-haloketone. In this case, 3-chloro-2,4-pentanedione is the ideal partner, as it provides the necessary acetyl and methyl groups at the correct positions.
Synthesis Workflow Diagram
Caption: Hantzsch Thiazole Synthesis Workflow
Step-by-Step Experimental Protocol
This protocol is a self-validating system; successful synthesis is confirmed by characterization (NMR, MS) that should match the data in Section 3.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide (1 equivalent) in ethanol (100 mL).
-
Addition of Reactant: To the stirring solution, add 3-chloro-2,4-pentanedione (1.1 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Isolation: Pour the concentrated residue into ice-cold water. The crude product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Spectral and Analytical Characterization
Spectroscopic analysis is essential for unequivocal structure confirmation. The data presented here are based on publicly available datasets and predictive models grounded in the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl ring (typically in the δ 7.2-7.8 ppm range), a singlet for the methyl group on the thiazole ring (around δ 2.5 ppm), and a singlet for the acetyl methyl protons (around δ 2.7 ppm).
-
¹³C NMR: The carbon NMR spectrum will provide evidence for all 12 carbon atoms. Key signals include the carbonyl carbon of the acetyl group (expected around δ 190-195 ppm), carbons of the thiazole ring (with C2 and C5 being significantly downfield), and the carbons of the phenyl and methyl groups.[3]
Mass Spectrometry (MS)
-
GC-MS: Gas Chromatography-Mass Spectrometry analysis will show a molecular ion peak [M]⁺ at m/z = 217, corresponding to the molecular weight of the compound.[3]
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of the acetyl group (CH₃CO•, m/z = 43) leading to a fragment at m/z = 174, and cleavage of the phenyl group.
Chemical Reactivity and Derivatization Potential
The reactivity of this compound is governed by its key functional groups: the acetyl ketone and the thiazole ring. This dual reactivity makes it a valuable intermediate for synthesizing a diverse library of compounds.
Key Reactivity Sites
Caption: Key Reactivity Sites of the Molecule
-
Reactions at the Acetyl Group (Site A): The ketone functionality is a prime site for various transformations. It can undergo reduction to an alcohol, condensation reactions (e.g., Claisen-Schmidt condensation to form chalcones), and conversion to oximes or hydrazones.[1]
-
Reactions at the α-Carbon (Site B): The methyl group of the acetyl moiety can be halogenated, typically brominated, to form 2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone.[6] This bromo-derivative is a powerful electrophile and a key building block for synthesizing more complex heterocyclic systems, such as imidazothiazoles.[1]
Applications in Drug Discovery and Medicinal Chemistry
The 2-phenyl-thiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The title compound serves as a critical starting material or intermediate in the synthesis of potential therapeutic agents.
-
Antimicrobial Agents: The thiazole ring is a core component of many antibacterial and antifungal drugs. Derivatives synthesized from this ketone have shown promise in combating various microbial species.[1][2]
-
Anticancer Agents: Modifications of the core structure have led to the development of compounds with cytotoxic activity against various cancer cell lines.[1][7]
-
Anti-inflammatory Agents: Thiazole derivatives are also explored for their potential to modulate inflammatory pathways.[2]
The presence of the acetyl group at position 5 allows for the straightforward introduction of various pharmacophores through condensation or other derivatization reactions, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.
Safety and Handling
According to the Globally Harmonized System (GHS) classifications provided from notifications to the European Chemicals Agency (ECHA), this compound should be handled with care.
-
Hazards: Harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[3]
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[4] Work should be conducted in a well-ventilated fume hood.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C12H11NOS | CID 540397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.at]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one, a key heterocyclic compound with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility in various solvent systems. We will delve into the physicochemical properties of the compound, predict its solubility based on structural attributes, and provide detailed, field-proven protocols for empirical solubility determination using the gold-standard shake-flask method coupled with UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC) for quantification.
Introduction to this compound
This compound is a substituted thiazole derivative. The thiazole ring is a fundamental scaffold in medicinal chemistry, present in numerous biologically active compounds, including antimicrobials and anticancer agents.[1][2] The solubility of this compound is a critical parameter that influences its bioavailability, formulation development, and efficacy in preclinical and clinical studies.[3] A thorough understanding of its behavior in different solvents is paramount for its successful application in drug discovery and development.
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NOS | --INVALID-LINK--[4] |
| Molecular Weight | 217.29 g/mol | --INVALID-LINK--[4] |
| Appearance | Pale yellow to yellow crystalline solid | --INVALID-LINK-- |
| Melting Point | 66 °C | --INVALID-LINK-- |
| Aqueous Solubility (pH 7.4) | 13.9 µg/mL | --INVALID-LINK--[4] |
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5] The molecular structure of this compound, featuring a phenyl ring, a thiazole core, a methyl group, and a ketone functional group, suggests a molecule with moderate polarity. The presence of nitrogen and sulfur atoms in the thiazole ring, along with the carbonyl group, allows for potential hydrogen bonding with protic solvents.[6]
Factors Influencing Solubility:
-
Polarity: The interplay of the nonpolar phenyl group and the more polar thiazole and ketone moieties will dictate its solubility in solvents of varying polarities.
-
pH: The thiazole nitrogen can be protonated in acidic conditions, potentially increasing aqueous solubility.[6]
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[5]
-
Solvent Properties: The ability of a solvent to engage in hydrogen bonding, its dielectric constant, and its molecular size are all critical factors.[5]
Predicted Solubility Profile:
Based on its structure, the following solubility profile in common laboratory solvents is predicted:
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Low | The presence of the nonpolar phenyl group and the overall molecular size likely limit aqueous solubility, consistent with the reported value of 13.9 µg/mL.[4] |
| Methanol/Ethanol | Polar Protic | High | The alcohol's ability to hydrogen bond with the nitrogen and oxygen atoms of the compound, coupled with its alkyl nature, should facilitate dissolution. |
| Acetone | Polar Aprotic | High | Acetone's polarity and ability to act as a hydrogen bond acceptor should lead to good solubility. |
| Acetonitrile | Polar Aprotic | Moderate to High | Acetonitrile is a polar solvent that should effectively solvate the compound. |
| Dichloromethane (DCM) | Nonpolar | Moderate | DCM's ability to dissolve moderately polar compounds suggests it will be a suitable solvent. |
| Hexane/Heptane | Nonpolar | Low | The significant polarity of the thiazole and ketone groups will likely result in poor solubility in nonpolar aliphatic solvents. |
Experimental Determination of Solubility
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[7][8] This involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in a saturated solution.
The Shake-Flask Method: A Step-by-Step Protocol
This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Ethanol, Acetone, Acetonitrile, Dichloromethane, Hexane)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure a saturated solution is achieved.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5 mL) of each selected solvent into the corresponding vials.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.
-
Sample Collection: Carefully withdraw a sample from the supernatant of each vial using a syringe.
-
Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the clear filtrate with the appropriate solvent to a concentration within the linear range of the chosen analytical method (UV-Vis or HPLC).
-
Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved compound.
Analytical Quantification
3.2.1. UV-Vis Spectroscopy
UV-Vis spectroscopy is a rapid and straightforward method for quantifying compounds with a chromophore. Thiazole derivatives typically exhibit strong UV absorbance.[9]
Protocol:
-
Wavelength Selection (λmax): Prepare a dilute solution of the compound in the chosen solvent and scan its absorbance from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the same solvent. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the diluted filtrate at the λmax.
-
Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the compound in the diluted sample. Remember to account for the dilution factor to determine the original solubility.
3.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC offers higher specificity and sensitivity, making it ideal for complex mixtures or when greater accuracy is required.[10][11]
Hypothetical HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detector at the predetermined λmax.
-
Column Temperature: 30 °C
Protocol:
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the diluted filtrate into the HPLC system.
-
Concentration Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve based on its peak area and apply the dilution factor to find the solubility.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and concise table for easy comparison.
Table of Expected Solubility Data:
| Solvent | Dielectric Constant | Solubility (mg/mL) at 25°C | Solubility (µg/mL) at 25°C | Classification |
| Hexane | 1.88 | < 0.1 | < 100 | Poorly Soluble |
| Dichloromethane | 8.93 | 5 - 10 | 5,000 - 10,000 | Soluble |
| Acetone | 20.7 | > 30 | > 30,000 | Freely Soluble |
| Acetonitrile | 37.5 | 10 - 30 | 10,000 - 30,000 | Soluble |
| Ethanol | 24.5 | > 30 | > 30,000 | Freely Soluble |
| Methanol | 32.7 | > 30 | > 30,000 | Freely Soluble |
| Water | 80.1 | 0.0139 | 13.9[4] | Very Slightly Soluble |
Note: Values in italics are predicted based on chemical principles and require experimental verification.
Visualizing the Workflow
A clear workflow diagram is essential for understanding the experimental process.
Caption: Experimental workflow for solubility determination.
Conclusion
This technical guide has outlined the critical aspects of the solubility of this compound. By understanding its physicochemical properties and applying the robust experimental protocols described herein, researchers can generate accurate and reliable solubility data. This information is indispensable for advancing the development of this promising compound in pharmaceutical applications, from early-stage discovery to formulation and beyond. The provided protocols, grounded in established scientific principles, offer a clear pathway for the successful characterization of this and similar molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C12H11NOS | CID 540397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. isca.me [isca.me]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. res-1.cloudinary.com [res-1.cloudinary.com]
Methodological & Application
Application Notes and Protocols: 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one in Medicinal Chemistry
Introduction: The Versatility of a Thiazole Scaffold
The 1,3-thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Its unique structural features allow for diverse chemical modifications, making it a privileged structure in drug discovery. Within this class of compounds, 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one (CAS No: 7520-94-7) emerges as a particularly valuable and versatile starting material.[1] Its acetyl group at the 5-position provides a reactive handle for the construction of more complex molecular architectures, notably chalcones and pyrazoles, which have demonstrated significant potential as antimicrobial and anticancer agents.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthetic utility, providing detailed protocols for the preparation of key derivatives, and discuss their potential biological activities based on studies of closely related analogues.
Chemical Profile of this compound
| Property | Value | Reference |
| CAS Number | 7520-94-7 | [2] |
| Molecular Formula | C₁₂H₁₁NOS | [2] |
| Molecular Weight | 217.29 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 66 °C | [1] |
| SMILES | CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C | [1] |
Application I: Synthesis of Thiazolyl Chalcones as Potential Antimicrobial Agents
The acetyl group of this compound readily participates in Claisen-Schmidt condensation with various aromatic aldehydes to yield α,β-unsaturated ketones, commonly known as chalcones.[3][4][5] This reaction is a cornerstone of synthetic organic chemistry for creating compounds with diverse biological activities. Chalcones derived from similar thiazole precursors have exhibited potent antimicrobial properties.[6]
Scientific Rationale
The antimicrobial activity of thiazolyl chalcones is often attributed to the presence of the α,β-unsaturated keto-ethylenic linkage, which can act as a Michael acceptor, reacting with nucleophilic groups in essential microbial enzymes and proteins, thereby disrupting their function. The aromatic rings of the chalcone scaffold can be substituted with various functional groups to modulate the compound's lipophilicity, electronic properties, and steric profile, allowing for the fine-tuning of its antimicrobial spectrum and potency.
Experimental Workflow: Claisen-Schmidt Condensation
Caption: Workflow for the synthesis of thiazolyl chalcones.
Detailed Protocol: Synthesis of (E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one
This protocol is a representative example of the Claisen-Schmidt condensation.[7][8][9]
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), dilute
-
Deionized Water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in a minimal amount of ethanol with stirring.
-
Reaction Initiation: Cool the flask in an ice bath. Prepare a solution of NaOH in water and add it dropwise to the stirred reaction mixture, maintaining the temperature between 0-5 °C.
-
Reaction Progression: After the addition of the base, remove the ice bath and continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and water. Acidify the mixture with dilute HCl to precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from ethanol to obtain the purified chalcone.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Application II: Synthesis of Pyrazole Derivatives as Potential Anticancer Agents
The chalcones derived from this compound serve as excellent precursors for the synthesis of pyrazole derivatives. The reaction of these α,β-unsaturated ketones with hydrazine or its derivatives leads to the formation of pyrazoline intermediates, which can be subsequently oxidized to the corresponding pyrazoles.[10][11][12] Pyrazole-containing compounds are well-documented for their anticancer activities.[13][14][15][16]
Scientific Rationale
The pyrazole ring system is a key pharmacophore in a number of approved anticancer drugs. Its ability to participate in hydrogen bonding and other non-covalent interactions allows for high-affinity binding to various biological targets, including protein kinases, which are often dysregulated in cancer. The substitution pattern on the pyrazole and the attached thiazole and phenyl rings can be systematically varied to optimize the anticancer potency and selectivity.
Experimental Workflow: Synthesis of Pyrazole Derivatives from Chalcones
Caption: Workflow for the synthesis of pyrazole derivatives.
Detailed Protocol: Synthesis of 4-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-methyl-2-phenyl-1,3-thiazole
This protocol provides a general method for the cyclization of a chalcone to a pyrazoline.[11]
Materials:
-
(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Glacial acetic acid
-
Ethanol
-
Deionized Water
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add hydrazine hydrate (1.2 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Purification: Collect the resulting precipitate by vacuum filtration, wash with water, and then recrystallize from ethanol to yield the purified pyrazoline derivative.
-
Characterization: Confirm the structure of the product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Biological Activity of Structurally Related Thiazole Derivatives
While specific biological data for derivatives of this compound are not extensively reported in the available literature, studies on closely related analogues provide strong evidence for their potential as therapeutic agents.
Antimicrobial Activity
A study on (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, which differ by the substituent at the 2-position of the thiazole ring, demonstrated potent antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.[6] For instance, some of these chalcone analogues exhibited Minimum Inhibitory Concentration (MIC) values in the low micromolar range, often outperforming standard reference drugs. This suggests that chalcones derived from this compound are promising candidates for further antimicrobial evaluation.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole-thiazole hybrids.[13][14][15][16] For example, pyrazole-based thiazole derivatives have been synthesized and shown to exhibit moderate to high anticancer activity against various human cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and lung cancer (A549).[13] The mechanism of action is often linked to the inhibition of critical cellular pathways involved in cancer cell proliferation and survival.
Conclusion and Future Perspectives
This compound stands out as a valuable and versatile building block in medicinal chemistry. Its straightforward conversion into chalcones and subsequently into pyrazoles opens up avenues for the discovery of novel antimicrobial and anticancer agents. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and explore the therapeutic potential of this class of compounds. Further structure-activity relationship (SAR) studies, guided by computational modeling and in vitro screening, will be instrumental in optimizing the biological activity and drug-like properties of these thiazole derivatives, potentially leading to the development of new and effective therapeutic agents.
References
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. Novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones as potent antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jmpas.com [jmpas.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and potent anti-pancreatic cancer activity of new pyrazole derivatives bearing chalcone, thiazole and thiadiazole moieties: gene expression, DNA fragmentation, cell cycle arrest and SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. Synthesis of some new pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one as a Scaffold in Drug Design
Introduction: The Thiazole Ring as a Privileged Structure in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its relative metabolic stability, have made it a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for drug discovery.[4][5] Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic properties.[4][6][7][8][9] In fact, the thiazole core is present in numerous FDA-approved drugs, such as the anticancer agent Dasatinib and the antiretroviral Ritonavir, underscoring its clinical significance.[2][5][10]
This guide focuses on a specific, highly versatile thiazole derivative: 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one (CAS No: 7520-94-7).[11] We will explore its value as a foundational scaffold, providing detailed application notes on its structural advantages and protocols for its synthesis, derivatization, and biological evaluation.
Application Notes: Rationale for a Versatile Drug Design Scaffold
Structural Features and Strategic Advantages
The utility of this compound in drug design stems from its distinct structural features, which provide a balance of stability, reactivity, and opportunities for diversification.
-
The Thiazole Core: The aromatic thiazole ring acts as a rigid, bioisosterically relevant core that anchors the substituents in a defined spatial orientation. The nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[10]
-
The 2-Phenyl Group: This lipophilic group can engage in π-stacking and hydrophobic interactions within protein binding pockets. It serves as a primary site for modification, where introducing various substituents (e.g., halogens, methoxy, nitro groups) can modulate the compound's electronic properties, selectivity, and pharmacokinetic profile.
-
The 5-Acetyl Group: This is arguably the most critical feature for derivatization. The ketone functionality is a versatile chemical handle that can participate in a wide array of reactions, most notably condensation reactions, to build molecular complexity. This allows for the systematic exploration of the surrounding chemical space.[12][13]
-
The 4-Methyl Group: This small alkyl group provides a degree of steric hindrance and can contribute to hydrophobic interactions. While less commonly modified, it influences the overall topology of the molecule.
The combination of these features, particularly the lipophilic nature of the substituted thiazole, makes these compounds effective for transport across biological membranes.[14]
Caption: Structure of the this compound scaffold.
Therapeutic Potential: A Survey of Biological Activities
Derivatives of this and closely related thiazole scaffolds have shown significant promise across multiple therapeutic areas. The strategic derivatization of the core structure allows for the fine-tuning of activity against specific biological targets.
| Therapeutic Area | Mechanism of Action / Target | Example Activity of Related Derivatives | Reference |
| Anticancer | Inhibition of protein kinases, tubulin polymerization, cell cycle arrest (G2/M phase), induction of apoptosis. | IC50 values in the low micromolar range (1.65–8.60 µM) against HeLa and SiHa cervical cancer cell lines.[14] | [10][14][15][16] |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key mediators in the arachidonic acid pathway. | Chalcone derivatives showed 51-55% inhibition of carrageenan-induced mouse paw edema.[12] | [6][12][17][18] |
| Antimicrobial | Disruption of bacterial cell wall synthesis or other essential cellular processes. | Potent activity against Gram-positive and Gram-negative bacteria, with some derivatives showing MIC values as low as 1.95 µg/mL.[19] | [19][20][21][22] |
Protocols: Synthesis, Derivatization, and Biological Screening
The following protocols provide a robust framework for synthesizing the core scaffold, generating a focused library of analogues, and performing initial biological screening.
Protocol 1: Synthesis of this compound
This protocol is based on the classic Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring.
Principle: The synthesis involves the cyclocondensation of a thioamide (thiobenzamide) with an α-haloketone (3-chloro-2,4-pentanedione). The thioamide provides the S-C-N fragment, while the α-haloketone provides the C-C fragment of the thiazole ring.
Materials:
-
Thiobenzamide
-
3-Chloro-2,4-pentanedione
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiobenzamide (10 mmol) in 100 mL of absolute ethanol.
-
Addition of α-Haloketone: To the stirred solution, add 3-chloro-2,4-pentanedione (10.5 mmol) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Remove the ethanol under reduced pressure. Extract the resulting aqueous residue with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent in vacuo to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Alternatively, recrystallization from ethanol can be performed.
-
Characterization: Confirm the structure of the purified product (a pale yellow solid, M.P. ~66°C) using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Library Synthesis via Claisen-Schmidt Condensation
This protocol describes the synthesis of a library of thiazole-based chalcones, which are well-known for their diverse biological activities.[12]
Principle: The acetyl group of the scaffold acts as a nucleophile (after deprotonation by a base) and attacks the electrophilic carbonyl carbon of an aromatic aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone (chalcone) product.
Caption: Workflow for generating a chalcone library from the core scaffold.
Materials:
-
This compound (1 mmol)
-
A library of substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 3-nitrobenzaldehyde) (1.1 mmol)
-
Ethanol
-
Aqueous sodium hydroxide (10% w/v)
-
Hydrochloric acid (1 M)
Procedure (Parallel Synthesis Approach):
-
Reactant Preparation: In an array of reaction vials, dissolve this compound (1 mmol) in 10 mL of ethanol.
-
Aldehyde Addition: To each vial, add a different aromatic aldehyde (1.1 mmol).
-
Reaction Initiation: Cool the vials in an ice bath. Add 2 mL of 10% aqueous NaOH dropwise to each vial with vigorous stirring.
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.
-
Work-up: Pour each reaction mixture into 50 mL of ice-cold water. Acidify with 1 M HCl to a pH of ~5-6.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Characterization: Analyze each library member by LC-MS to confirm identity and purity.
Protocol 3: High-Throughput In Vitro Biological Screening
A. Anticancer Cytotoxicity (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.[16]
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
B. Antimicrobial Activity (Broth Microdilution for MIC)
Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Procedure:
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each test compound in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to all wells. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[19]
Data Interpretation and Lead Optimization Strategy
The initial screening results provide the basis for establishing a Structure-Activity Relationship (SAR). For example, if chalcone derivatives with electron-withdrawing groups (e.g., -Cl, -NO₂) on the terminal phenyl ring show higher anticancer activity, this suggests that this electronic feature is favorable for target interaction. Conversely, if bulky groups decrease activity, it may indicate steric hindrance in the binding pocket.
This iterative process of design, synthesis, and testing is central to lead optimization.
Caption: Iterative cycle of a drug discovery campaign using the thiazole scaffold.
Conclusion
This compound is a powerful and versatile scaffold for modern drug discovery. Its synthetic tractability, coupled with the proven biological relevance of the thiazole core, provides an exceptional starting point for developing novel therapeutics. The protocols and strategies outlined in this guide offer researchers a comprehensive framework to synthesize diverse compound libraries and efficiently screen them for promising biological activities, accelerating the journey from initial hit to optimized lead candidate.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. research.monash.edu [research.monash.edu]
- 5. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. spast.org [spast.org]
- 9. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 10. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. wjpmr.com [wjpmr.com]
- 19. mdpi.com [mdpi.com]
- 20. Novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones as potent antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety [mdpi.com]
Application Notes and Protocols for the In Vitro Evaluation of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one Derivatives
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, thiazole derivatives have been successfully developed into clinically approved drugs with diverse therapeutic applications, including anticancer (Tiazofurin), antiretroviral (Ritonavir), and anti-inflammatory (Meloxicam) agents.[1] The core structure of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one provides a robust framework for chemical modification, making its derivatives prime candidates for screening against various diseases.[3]
This guide provides a comprehensive framework and detailed protocols for the initial in vitro evaluation of novel this compound derivatives. We will focus on three critical areas of therapeutic interest where thiazoles have shown considerable promise: oncology, infectious diseases, and inflammation.[4][5][6][7]
The Rationale for a Phased In Vitro Screening Approach
The journey of a drug from a laboratory concept to a clinical reality is a long and resource-intensive process. In vitro testing constitutes the foundational stage of this pipeline, offering a rapid, cost-effective, and ethically sound method for initial screening.[8][9] These assays, performed outside of a living organism, provide crucial preliminary data on a compound's potential efficacy and toxicity, allowing researchers to prioritize the most promising candidates for further, more complex studies.[8][10] While no in vitro model can fully replicate the intricate environment of a whole organism, they are indispensable for making go/no-go decisions and generating mechanistic insights early in the discovery phase.[9][11]
Section 1: Assessment of Anticancer Activity
Thiazole-containing compounds are widely investigated for their potent cytotoxic effects against various cancer cell lines.[4][12][13] The primary goal of initial screening is to determine a derivative's ability to inhibit cancer cell proliferation and induce cell death.
Protocol 1.1: Cell Viability and Cytotoxicity Screening via MTT Assay
Causality and Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14][15] The core principle relies on the enzymatic activity of mitochondrial NAD(P)H-dependent oxidoreductases in living, metabolically active cells. These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate.[16] The amount of formazan produced is directly proportional to the number of viable cells.[15] A reduction in formazan signal in treated cells compared to untreated controls indicates either reduced metabolic activity or cell death, signifying a cytotoxic or cytostatic effect of the test compound.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of each thiazole derivative (e.g., 10 mM in DMSO). Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., ranging from 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[17]
-
Formazan Formation: Incubate the plate for another 4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[16] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]
-
Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[16] A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).
-
Data Presentation:
| Derivative | Substitution (R-group) | IC₅₀ vs. MCF-7 (µM)[18] | IC₅₀ vs. HepG2 (µM)[19] | IC₅₀ vs. A549 (µM) |
| MPT-1 (Parent) | -H | 25.4 ± 2.1 | 31.2 ± 3.5 | 45.1 ± 4.2 |
| MPT-2 | -4-Cl | 8.7 ± 0.9 | 12.5 ± 1.4 | 15.3 ± 1.8 |
| MPT-3 | -4-OCH₃ | 15.2 ± 1.6 | 22.1 ± 2.3 | 29.8 ± 3.1 |
| MPT-4 | -4-NO₂ | 5.1 ± 0.5 | 7.9 ± 0.8 | 9.2 ± 1.1 |
| Doxorubicin (Control) | N/A | 0.8 ± 0.1 | 1.1 ± 0.2 | 1.5 ± 0.2 |
| Table 1: Hypothetical IC₅₀ values of thiazole derivatives against various human cancer cell lines. Data are presented as mean ± standard deviation. |
Section 2: Antimicrobial Activity Screening
The emergence of drug-resistant pathogens poses a severe threat to global health, creating an urgent need for novel antimicrobial agents.[20] Thiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[6][21][22] The primary screening assay is the determination of the Minimum Inhibitory Concentration (MIC).
Protocol 2.1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Causality and Principle: The broth microdilution method is the gold standard for quantifying the antimicrobial potency of a compound. It determines the lowest concentration of an agent that prevents the visible growth of a microorganism after overnight incubation. This method is highly reproducible and suitable for screening a large number of compounds. The principle is straightforward: if the compound is effective at a given concentration, it will inhibit microbial replication, and the broth in the well will remain clear. If it is ineffective, the microbes will proliferate, causing the broth to become turbid.
Detailed Protocol:
-
Preparation: In a sterile 96-well microtiter plate, add 50 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells.
-
Compound Dilution: Add 50 µL of the test compound stock solution (e.g., 256 µg/mL) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient across the plate.
-
Inoculum Preparation: Grow microbial cultures to the logarithmic phase. Dilute the culture to achieve a final standardized concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.[23]
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (inoculum in broth without any compound) and a negative control (broth only) on each plate.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Data Presentation:
| Derivative | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | MIC vs. C. albicans (µg/mL) |
| MPT-1 (Parent) | >128 | >128 | >128 |
| MPT-5 | 16 | 32 | 64 |
| MPT-6 | 8 | 16 | 32 |
| MPT-7 | 64 | 128 | >128 |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 4 |
| Table 2: Example MIC values of thiazole derivatives against representative Gram-positive bacteria, Gram-negative bacteria, and fungi. |
Section 3: Evaluation of Anti-inflammatory Potential
Many pathological conditions are driven by chronic inflammation. The ability of a compound to modulate inflammatory responses is a key therapeutic indicator.[24][25] A standard in vitro model involves challenging macrophage cells with lipopolysaccharide (LPS), a component of Gram-negative bacteria, which triggers a potent inflammatory response, including the production of nitric oxide (NO).[24][26]
Protocol 3.1: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
Causality and Principle: Macrophages (like the RAW 264.7 cell line) are key players in the immune response. Upon stimulation by LPS, they activate signaling pathways, such as NF-κB, leading to the upregulation of the inducible nitric oxide synthase (iNOS) enzyme.[24] iNOS then produces large quantities of NO, a pro-inflammatory mediator. The anti-inflammatory potential of the thiazole derivatives can be quantified by their ability to inhibit this NO production. Since NO is a highly reactive gas, its concentration is measured indirectly by quantifying its stable and non-volatile breakdown product, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent.[23] A successful compound will reduce nitrite levels without being toxic to the cells themselves.
Detailed Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells by replacing the medium with 100 µL of fresh medium containing various concentrations of the thiazole derivatives for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.
-
A pink/magenta color will develop. Read the absorbance at 540 nm.
-
-
Quantification: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve.
-
Parallel Cytotoxicity Assay: It is critical to run a parallel plate under the same conditions (with compound but without LPS) and perform an MTT assay (as in Protocol 1.1) to ensure that the observed decrease in NO is due to anti-inflammatory activity and not simply because the compounds are killing the cells.
Data Presentation:
| Derivative | Concentration (µM) | % NO Inhibition | % Cell Viability (RAW 264.7) |
| MPT-8 | 1 | 15.3 ± 2.1 | 98.5 ± 4.1 |
| 10 | 45.8 ± 5.3 | 95.2 ± 3.8 | |
| 50 | 82.1 ± 6.9 | 91.7 ± 4.5 | |
| MPT-9 | 1 | 5.2 ± 1.1 | 99.1 ± 3.5 |
| 10 | 18.9 ± 2.5 | 97.4 ± 3.1 | |
| 50 | 35.6 ± 4.1 | 96.3 ± 2.9 | |
| Dexamethasone (Control) | 10 | 92.5 ± 7.5 | 98.1 ± 2.7 |
| Table 3: Example data showing the anti-inflammatory effect (NO inhibition) and corresponding cytotoxicity of thiazole derivatives in LPS-stimulated RAW 264.7 cells. |
Conclusion
The protocols outlined in this application note provide a robust, multi-faceted approach to the initial in vitro characterization of novel this compound derivatives. By systematically evaluating their anticancer, antimicrobial, and anti-inflammatory properties, researchers can efficiently identify promising lead compounds. Derivatives that demonstrate high potency and low cytotoxicity in these primary assays are strong candidates for subsequent investigation, including mechanism of action studies, secondary assays, and eventual progression to more complex preclinical models.[27] This structured screening cascade is fundamental to accelerating the drug discovery process and unlocking the full therapeutic potential of the versatile thiazole scaffold.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. jchemrev.com [jchemrev.com]
- 7. mdpi.com [mdpi.com]
- 8. The Role Of in vitro Testing In Drug Development [pion-inc.com]
- 9. blog.biobide.com [blog.biobide.com]
- 10. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. clyte.tech [clyte.tech]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. broadpharm.com [broadpharm.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. criver.com [criver.com]
Application Notes and Protocols: Evaluating the Antimicrobial Activity of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating the urgent discovery and development of new and effective antimicrobial agents.[1] The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds, including antimicrobials.[1][2][3][4] This document provides a comprehensive guide for the synthesis and evaluation of the antimicrobial activity of analogs based on the 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one core structure, a promising starting point for the development of novel anti-infective therapies.
These application notes are designed to provide not just a set of instructions, but a framework for understanding the rationale behind the experimental design, ensuring data integrity, and facilitating the interpretation of results.
I. Synthesis of this compound Analogs
The synthesis of the core scaffold and its analogs is a critical first step. A common and effective method for the synthesis of the this compound core is the Hantzsch thiazole synthesis. This method typically involves the reaction of a thioamide (in this case, thiobenzamide) with an α-haloketone (such as 3-chloro-2,4-pentanedione).[5]
Rationale for Analog Design:
The antimicrobial potency of thiazole derivatives can be significantly influenced by the nature and position of substituents on the phenyl ring and the thiazole core.[4][6] Analogs can be designed to explore the structure-activity relationship (SAR) by introducing a variety of functional groups. For instance, electron-withdrawing groups (e.g., -NO2, -Cl, -F) or electron-donating groups (e.g., -OCH3, -CH3) on the phenyl ring can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with microbial targets.[7]
General Synthetic Protocol:
-
Preparation of Thiobenzamide Analogs: Substituted thiobenzamides can be synthesized from the corresponding benzonitriles by reaction with sodium hydrosulfide or Lawesson's reagent.
-
Hantzsch Thiazole Synthesis:
-
Dissolve the substituted thiobenzamide in a suitable solvent, such as ethanol.
-
Add an equimolar amount of 3-chloro-2,4-pentanedione.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration or evaporation of the solvent.
-
Purify the product by recrystallization or column chromatography.
-
-
Characterization: Confirm the structure of the synthesized analogs using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
II. In Vitro Antimicrobial Susceptibility Testing
A variety of methods can be employed to evaluate the in vitro antimicrobial activity of the synthesized compounds.[8] The choice of method depends on the specific research question and available resources.
A. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used and standardized technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
Rationale: This method provides quantitative results and is suitable for high-throughput screening of multiple compounds against a panel of microorganisms. The use of a standardized protocol ensures reproducibility and comparability of results.
-
Preparation of Microbial Inoculum:
-
Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 colony-forming units (CFU)/mL.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared microbial inoculum.
-
Include positive controls (microorganisms in broth without the test compound) and negative controls (broth only).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
B. Agar Disk Diffusion Method
The agar disk diffusion method is a qualitative or semi-quantitative method used to screen for antimicrobial activity.
Rationale: This method is simple, rapid, and cost-effective for preliminary screening of a large number of compounds. The size of the inhibition zone provides a qualitative measure of the compound's activity.
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton agar plates for bacterial testing or Sabouraud dextrose agar plates for fungal testing.
-
-
Inoculation:
-
Spread a standardized microbial inoculum evenly over the surface of the agar plate using a sterile swab.
-
-
Application of Test Compounds:
-
Impregnate sterile paper disks with a known concentration of the test compound.
-
Place the disks onto the inoculated agar surface.
-
Include a positive control disk (e.g., a standard antibiotic) and a negative control disk (solvent only).
-
-
Incubation:
-
Incubate the plates under appropriate conditions.
-
-
Measurement of Inhibition Zones:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
-
III. Data Analysis and Interpretation
The results of the antimicrobial susceptibility testing should be carefully analyzed and interpreted to understand the potential of the synthesized analogs.
Data Presentation:
Summarize the MIC values for all tested compounds and microorganisms in a clear and concise table for easy comparison.
| Compound ID | Substituent on Phenyl Ring | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Parent | H | |||
| Analog 1 | 4-Cl | |||
| Analog 2 | 4-NO2 | |||
| Analog 3 | 4-OCH3 | |||
| Reference Drug | (e.g., Ciprofloxacin) |
Structure-Activity Relationship (SAR) Analysis:
Analyze the data to identify any trends between the chemical structure of the analogs and their antimicrobial activity. For example, determine if electron-withdrawing or electron-donating groups at specific positions on the phenyl ring enhance or diminish activity against certain types of microorganisms.
IV. Elucidating the Mechanism of Action
Understanding the mechanism of action of promising compounds is crucial for their further development. While a comprehensive investigation is beyond the scope of these initial notes, preliminary studies can provide valuable insights.
Potential Mechanisms for Thiazole Derivatives: The antimicrobial activity of thiazole derivatives has been attributed to various mechanisms, including:
-
Inhibition of essential bacterial enzymes such as DNA gyrase or FabH.[10]
-
Disruption of the bacterial cell membrane.[1]
-
Inhibition of metabolic pathways.[1]
Further experimental work, such as enzyme inhibition assays or membrane permeability studies, can be conducted to explore these possibilities.
V. Visualization of Experimental Workflow
VI. Illustrative Signaling Pathway Inhibition
Conclusion
This guide provides a foundational framework for the synthesis and antimicrobial evaluation of this compound analogs. By following these protocols and considering the underlying scientific principles, researchers can generate reliable and meaningful data to advance the discovery of novel antimicrobial agents. The exploration of structure-activity relationships will be instrumental in optimizing the potency and selectivity of these promising compounds.
References
- 1. jchemrev.com [jchemrev.com]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of the in vitro Antimicrobial Activity of Triazoles, Morpholines and Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Unlocking the Anticancer Potential of Novel Thiazole Derivatives
An in-depth guide for researchers, scientists, and drug development professionals.
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of interacting with a multitude of biological targets.[1][2][3] Clinically approved drugs such as the kinase inhibitor Dasatinib and the microtubule stabilizer Ixabepilone validate the therapeutic potential of this heterocyclic system in oncology.[3][4] This guide provides an in-depth exploration of the anticancer properties of novel thiazole derivatives, detailing their mechanisms of action and providing robust, field-proven protocols for their evaluation. Our focus is not merely on procedural steps but on the underlying scientific rationale, empowering researchers to design, execute, and interpret experiments with confidence.
Section 1: The Thiazole Scaffold - A Privileged Structure in Cancer Drug Discovery
The thiazole ring's prevalence in anticancer agents is not coincidental. Its aromatic nature, combined with the presence of heteroatoms, facilitates a wide range of non-covalent interactions—including hydrogen bonding, and π-π stacking—with enzymatic targets.[3] This adaptability allows for the design of derivatives that can selectively inhibit key proteins involved in cancer progression, such as tubulin, protein kinases, and regulators of apoptosis.[2][3][5] The subsequent sections will delve into these specific mechanisms and the protocols used to validate them.
Section 2: Key Anticancer Mechanisms of Thiazole Derivatives
Novel thiazole derivatives exert their anticancer effects through diverse and often multifaceted mechanisms. Understanding these pathways is critical for rational drug design and for selecting the appropriate screening assays.
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division, making them a prime target for anticancer drugs.[1] Many cancer cells, due to their high proliferation rate, are particularly vulnerable to agents that disrupt microtubule dynamics.[1] A significant class of thiazole derivatives functions by inhibiting tubulin polymerization, often by binding to the colchicine binding site.[1][6][7] This disruption prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[1][8]
Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[5][9] Their aberrant activity is a hallmark of many cancers, making them highly attractive drug targets. Thiazole derivatives have been successfully designed as potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and HER2.[5][10][11] By blocking the ATP-binding site of these kinases, thiazole compounds can halt downstream signaling cascades, thereby suppressing tumor growth and angiogenesis.[10]
Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis.[12] Thiazole derivatives can re-sensitize cancer cells to this process through multiple avenues. Beyond the apoptosis induced by microtubule disruption or kinase inhibition, some derivatives directly modulate the expression of key apoptosis-regulating proteins, such as increasing the expression of the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2.[12][13] This shifts the cellular balance in favor of cell death.
Section 3: Synthesis and Characterization Protocols
The journey of a novel anticancer agent begins with its synthesis. The Hantzsch thiazole synthesis and its variations are common and robust methods for creating the core thiazole ring.[4][14]
This protocol provides a generalized approach based on the Hantzsch synthesis, a reliable method for constructing the thiazole ring.
-
Rationale : This one-pot reaction efficiently brings together three components to form the thiazole core. The α-haloketone provides the C4 and C5 atoms, the thioamide provides the sulfur, C2, and N3 atoms, and subsequent modifications can be made to the substituents.
-
Step 1: Thioamide Formation : React a primary amine with an isothiocyanate in a suitable solvent like ethanol or DMF. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Step 2: Cyclization : To the crude thioamide, add an equimolar amount of a substituted α-bromoketone (e.g., 2-bromo-1-phenylethan-1-one).[4]
-
Step 3: Reflux : Heat the reaction mixture to reflux for 2-4 hours. The formation of the thiazole ring is often accompanied by a color change.
-
Step 4: Isolation : Cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under vacuum and induce precipitation by adding a non-polar solvent like hexane or cold water.
-
Step 5: Purification : Collect the solid product by filtration and wash with a cold solvent. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Step 6: Characterization : Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1][4][15] The presence of the characteristic thiazole proton signal in the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) is a key indicator of successful synthesis.
Section 4: In Vitro Evaluation of Anticancer Properties
Once a novel thiazole derivative is synthesized and purified, its biological activity must be rigorously assessed. The following protocols outline a standard cascade for in vitro evaluation.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding : Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well.[8] Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Causality: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
-
Compound Treatment : Prepare serial dilutions of the thiazole derivative in culture medium. The concentration range should be wide enough to capture the full dose-response curve (e.g., 0.01 µM to 100 µM). Replace the old medium with the drug-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Staurosporine).[8]
-
Incubation : Incubate the plate for 48-72 hours. The duration should be sufficient to observe the compound's effect on cell proliferation.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Mechanism: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, converting the yellow salt into purple formazan crystals.
-
-
Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [1] |
| Compound 5b | A549 (Lung) | 0.97 ± 0.13 | [1] |
| Compound 5d | HepG2 (Liver) | 0.3 | [14] |
| Compound 5e | HepG2 (Liver) | 0.4 | [14] |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [8][16] |
| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | [8][16] |
| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 | [4] |
| Compound 7c | MCF-7 (Breast) | > 50 | [17] |
| Compound 9a | MCF-7 (Breast) | 18.69 ± 0.9 | [17] |
Table 1: Examples of in vitro cytotoxic activity of various novel thiazole derivatives against human cancer cell lines.
This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin.
-
Rationale : This assay confirms whether the observed cytotoxicity is due to a direct interaction with tubulin, distinguishing tubulin inhibitors from compounds with other mechanisms.
-
Assay Kit : Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.), which typically relies on fluorescence enhancement upon polymerization.
-
Reaction Setup : In a 96-well plate, add tubulin protein to a polymerization buffer. Add the test compound (e.g., compound 5b, which showed an IC₅₀ of 3.3 µM in this assay[1]) or controls. Use colchicine or paclitaxel as positive controls for inhibition and promotion of polymerization, respectively.
-
Measurement : Place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60 minutes.
-
Data Analysis : Plot fluorescence intensity versus time. A decrease in the polymerization rate and the final plateau level compared to the vehicle control indicates inhibition. Calculate the IC₅₀ for tubulin polymerization.
To determine if a thiazole derivative inhibits a specific kinase (e.g., VEGFR-2), a biochemical assay is performed.
-
Rationale : This assay quantifies the direct inhibitory effect of the compound on the kinase's enzymatic activity, confirming it as the molecular target.
-
Assay Format : Utilize a commercial kinase assay kit, often based on technologies like FRET, luminescence (e.g., ADP-Glo), or ELISA. These kits provide the recombinant kinase, substrate, and necessary buffers.
-
Procedure : In a multi-well plate, incubate the recombinant kinase (e.g., VEGFR-2) with the thiazole derivative at various concentrations.
-
Initiate Reaction : Start the kinase reaction by adding ATP and the specific substrate. Incubate at 30°C for the recommended time.
-
Detect Signal : Stop the reaction and add the detection reagent. The signal (e.g., luminescence) is inversely proportional to the kinase activity.
-
Analysis : Plot the signal against the compound concentration to determine the IC₅₀ for kinase inhibition. For example, a novel thiazole derivative (compound 4c) was found to inhibit VEGFR-2 with an IC₅₀ of 0.15 µM.[8]
This protocol confirms that cell death occurs via apoptosis and identifies the specific phase of cell cycle arrest.
-
Cell Treatment : Culture cancer cells (e.g., MCF-7) and treat them with the thiazole derivative at its IC₅₀ concentration for 24-48 hours.
-
Harvesting : Collect both adherent and floating cells to ensure all apoptotic cells are included.
-
Staining for Apoptosis : Use an Annexin V-FITC/Propidium Iodide (PI) kit. Resuspend cells in binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.
-
Principle: Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells. PI enters late apoptotic and necrotic cells with compromised membranes.
-
-
Staining for Cell Cycle : Fix cells in ice-cold 70% ethanol. Wash and resuspend in a solution containing PI and RNase A.
-
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content, allowing for differentiation of G1, S, and G2/M phases.
-
-
Flow Cytometry : Analyze the stained cells using a flow cytometer.
-
Data Interpretation :
-
Apoptosis : Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic). A significant increase in the Annexin V-positive population confirms apoptosis. For instance, one study found that its lead compound increased early and late apoptosis from ~0.8% in control cells to over 31% in treated cells.[8]
-
Cell Cycle : Analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is characteristic of tubulin inhibitors.[1]
-
Section 5: In Vivo Evaluation and Future Directions
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a whole-organism context.[18]
-
Xenograft Models : Human cancer cell lines are implanted into immunocompromised mice. The thiazole derivative is administered systemically, and its effect on tumor volume and growth is monitored over time.[11] Successful compounds will significantly reduce tumor volume compared to vehicle-treated controls.[11]
-
Pharmacokinetics and Toxicity : Studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, as well as to identify any potential toxicity to normal tissues.
The field of thiazole derivatives in oncology is dynamic. Future research will likely focus on developing multi-target agents, overcoming drug resistance, and improving the pharmacokinetic properties of these potent compounds.[2][3]
References
- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10094F [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thiazole, Isatin and Phthalimide Derivatives Tested in vivo against Cancer Models: A Literature Review of the Last Six Years - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Anti-inflammatory Agents from 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one
Introduction: The Thiazole Scaffold as a Privileged Motif in Inflammation Research
The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Its unique structural features allow it to serve as a versatile scaffold for designing targeted therapeutic agents. Thiazole derivatives have been shown to modulate key inflammatory pathways, notably by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical for the production of pro-inflammatory mediators like prostaglandins.[4][5] The target compound, 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one (henceforth referred to as TPE), belongs to a class of 2-phenylthiazoles that has garnered significant interest for its potential to selectively inhibit COX-2.[6][7][8] Selective COX-2 inhibition is a highly desirable therapeutic strategy as it promises to reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[7][9]
This guide provides a comprehensive framework for the synthesis, characterization, and systematic evaluation of TPE as a potential anti-inflammatory agent. The protocols herein are designed for researchers in drug development and pharmacology, detailing a logical progression from chemical synthesis to robust in vitro and in vivo validation.
Part 1: Synthesis and Characterization of TPE
The most direct and efficient method for constructing the 2-phenylthiazole core of TPE is the Hantzsch Thiazole Synthesis .[10][11][12] This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide. For TPE, this translates to the reaction between benzamide (acting as the thioamide precursor) and 3-chloro-2,4-pentanedione.
Protocol 1: Synthesis of this compound (TPE)
Principle: This one-pot reaction involves the condensation of benzamide and 3-chloro-2,4-pentanedione in a suitable solvent, typically ethanol, to form the thiazole ring. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-halocarbon, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[10][12]
Materials:
-
Benzamide
-
3-Chloro-2,4-pentanedione
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 100 mL round-bottom flask, add benzamide (1.0 eq) and 3-chloro-2,4-pentanedione (1.1 eq).
-
Add 50 mL of absolute ethanol to the flask.
-
Fit the flask with a reflux condenser and place it on a stirring hotplate.
-
Heat the reaction mixture to reflux (approx. 78°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane).
-
After 6-8 hours, or upon completion as indicated by TLC, remove the flask from heat and allow it to cool to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 100 mL of cold distilled water while stirring. A precipitate should form.
-
Collect the crude solid product by vacuum filtration, washing the filter cake with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield TPE as a crystalline solid.
-
Dry the purified product under vacuum. Determine the yield and melting point.
Data Presentation 1: Expected Characterization of TPE
| Analysis | Expected Result |
| Molecular Formula | C₁₂H₁₁NOS[13] |
| Molecular Weight | 217.29 g/mol [13] |
| Appearance | White to off-white crystalline solid |
| Melting Point | Varies based on purity; literature values should be consulted |
| ¹H NMR (CDCl₃) | δ ~2.5 (s, 3H, -CH₃), δ ~2.6 (s, 3H, -COCH₃), δ ~7.4-7.5 (m, 3H, Ar-H), δ ~7.9-8.0 (m, 2H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~18.0, 28.0, 126.0, 129.0, 131.0, 133.0, 145.0, 160.0, 165.0, 192.0 |
| Mass Spec (ESI+) | m/z = 218.06 [M+H]⁺ |
Part 2: In Vitro Evaluation of Anti-Inflammatory Activity
The murine macrophage cell line, RAW 264.7 , is an extensively validated and reliable model for screening anti-inflammatory compounds.[14][15] Stimulation of these cells with lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria, triggers a robust inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines.[14][16]
Experimental Workflow: In Vitro Screening
Caption: Workflow for in vitro anti-inflammatory screening.
Protocol 2: Cell Viability (MTT Assay)
Trustworthiness: It is critical to first determine the cytotoxicity of TPE. Any observed reduction in inflammatory markers must be due to a specific anti-inflammatory effect, not simply cell death.[14]
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[17]
-
Treat the cells with various concentrations of TPE (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO, final concentration ≤ 0.1%) for 24 hours.[14]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
Protocol 3: Nitric Oxide (NO) Production (Griess Assay)
Principle: In inflamed macrophages, inducible nitric oxide synthase (iNOS) produces large amounts of NO. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[14][16]
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[14]
-
Pre-treat the cells with non-toxic concentrations of TPE for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include appropriate controls (vehicle, LPS-only).[14]
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.[14]
Protocol 4: Pro-Inflammatory Cytokine Quantification (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of secreted pro-inflammatory cytokines like TNF-α and IL-6 in the cell culture supernatant.[18]
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate (2 x 10⁵ cells/well) and incubate for 24 hours.[14]
-
Pre-treat cells with non-toxic concentrations of TPE for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect the cell-free supernatants and store them at -80°C until use.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions precisely.
Part 3: Mechanistic Investigation via Signaling Pathways
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[19][20] It controls the expression of numerous pro-inflammatory genes, including iNOS (NOS2), COX-2, TNF-α, and IL-6.[21][22] A common mechanism for anti-inflammatory drugs is the inhibition of the NF-κB signaling pathway. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation (e.g., by LPS), IκBα is phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[20][23]
Signaling Pathway: Canonical NF-κB Activation
References
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiazoles and Thiazolidinones as COX/LOX Inhibitors [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. synarchive.com [synarchive.com]
- 12. m.youtube.com [m.youtube.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. mdpi.com [mdpi.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 21. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. purformhealth.com [purformhealth.com]
- 23. NF-κB - Wikipedia [en.wikipedia.org]
High-Purity Isolation of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one using Automated Flash Chromatography
<Application Note & Protocol
Abstract
This application note provides a detailed and robust protocol for the purification of the synthetic building block, 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one, from a crude reaction mixture. The method employs automated flash column chromatography on silica gel, a widely accessible and highly effective technique for isolating compounds of intermediate polarity.[1][2] We will detail the rationale behind the selection of the stationary and mobile phases, the step-by-step procedure for column packing and sample loading, and the optimized gradient elution method. This protocol is designed for researchers, medicinal chemists, and process development scientists requiring a high-purity sample of the target compound for subsequent synthetic steps or biological screening.
Introduction
This compound (CAS No: 7520-94-7) is a key heterocyclic ketone that serves as a versatile intermediate in the synthesis of various biologically active molecules.[3] The thiazole moiety is a prominent scaffold in medicinal chemistry, and derivatives of this compound are explored for a range of therapeutic applications.[3] Achieving high purity of this building block is critical, as residual starting materials or by-products can lead to undesired side reactions and complicate the interpretation of biological data in downstream applications.
The primary synthetic route to this compound often involves the Hantzsch thiazole synthesis or related condensation reactions, such as reacting thiobenzamide with 3-chloro-2,4-pentanedione.[4] This synthesis can result in impurities such as unreacted starting materials, polymeric by-products, and regioisomers. This protocol focuses on separating the desired product from these common impurities using normal-phase flash chromatography.
Principle of Chromatographic Separation
The purification strategy is based on normal-phase adsorption chromatography. In this technique, the stationary phase is polar (silica gel), and the mobile phase is a less polar organic solvent system.[5][6] Separation is achieved based on the differential affinity of the components in the crude mixture for the stationary phase.[1]
-
Stationary Phase: Silica gel is a highly porous material with surface silanol (Si-OH) groups, making it strongly polar.[1]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is used.[2]
-
Separation Mechanism: Polar compounds in the mixture, including potential impurities with free hydroxyl or amine groups, will interact more strongly with the silica gel via hydrogen bonding and dipole-dipole interactions.[1] They will therefore elute from the column more slowly. Less polar compounds have a weaker affinity for the stationary phase and are carried through the column more quickly by the mobile phase. By gradually increasing the polarity of the mobile phase (a gradient elution), we can sequentially elute compounds of increasing polarity, thereby achieving separation.[5]
The target compound, this compound, is of intermediate polarity due to the presence of the ketone carbonyl group and the nitrogen and sulfur heteroatoms in the thiazole ring.[7] This makes it an ideal candidate for purification via silica gel chromatography.
Materials and Equipment
Reagents and Consumables
-
Crude this compound
-
Silica Gel for flash chromatography (e.g., 40-63 µm particle size)
-
n-Hexane (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Dichloromethane (DCM, HPLC Grade)
-
TLC plates (Silica gel 60 F254)
-
Glass collection tubes or flasks
-
Glass wool or cotton
Equipment
-
Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera)
-
Pre-packed silica gel column (or empty column for manual packing)
-
Rotary Evaporator
-
TLC developing chamber
-
UV lamp (254 nm and 365 nm)
-
Analytical Balance
Experimental Protocol
Preliminary Analysis by Thin-Layer Chromatography (TLC)
Before performing the column chromatography, it is crucial to determine an appropriate solvent system using TLC. This allows for the optimization of the separation and predicts the elution behavior on the column.[2]
-
Spotting: Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane. Spot the solution onto a TLC plate.
-
Development: Develop several TLC plates using different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Visualization: Visualize the developed plates under a UV lamp at 254 nm.
-
Selection: The ideal solvent system is one that provides a good separation between the product spot and the impurities, with the product having a Retention Factor (Rf) value of approximately 0.2-0.4.[8]
Column Preparation and Sample Loading
-
Column Selection: Choose a column size appropriate for the amount of crude material to be purified. A general guideline is a silica-to-sample ratio of 40:1 to 100:1 by weight, depending on the difficulty of the separation.[2]
-
Dry Loading (Recommended):
-
Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a suitable solvent like dichloromethane.
-
Add approximately 2-3 g of silica gel to this solution.
-
Concentrate the mixture to dryness on a rotary evaporator to obtain a free-flowing powder. This is the "dry-loaded" sample.
-
Carefully add the dry-loaded sample to the top of the chromatography column. This method often results in better resolution compared to liquid loading.
-
-
Column Equilibration: Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane) through it.
Chromatographic Purification
-
System Setup: Connect the column to the automated flash chromatography system.
-
Method Programming: Program the system with the following parameters. The gradient is designed to start with low polarity to elute non-polar impurities, then gradually increase to elute the target compound, and finally a high-polarity flush to clean the column.
-
Elution and Fraction Collection: Start the run. The system will automatically collect fractions based on the UV detector signal (monitoring at 254 nm is typical for aromatic compounds).
-
Monitoring: Monitor the chromatogram in real-time. The target compound should elute as a major peak.
Post-Purification Analysis
-
TLC Analysis of Fractions: Analyze the collected fractions containing the product peak by TLC to confirm their purity and identify which fractions to combine.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Characterization: The resulting solid should be the purified this compound. Confirm its identity and purity using analytical techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and melting point analysis (literature m.p. ~66 °C).
Data Summary and Expected Results
The following table summarizes the optimized parameters for the purification of approximately 1.0 g of crude product.
| Parameter | Value / Description | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard polar stationary phase for normal-phase chromatography.[9] |
| Column Size | 40 g pre-packed silica column | Provides an adequate silica-to-sample ratio for good separation. |
| Mobile Phase A | n-Hexane | Non-polar solvent. |
| Mobile Phase B | Ethyl Acetate | Polar solvent to increase elution strength.[5] |
| Detection | UV at 254 nm | The phenyl and thiazole rings are UV active. |
| Flow Rate | 40 mL/min | A standard flow rate for this column size. |
| Elution Gradient | 0-100% B over 15 CV | A broad gradient ensures elution of all components. |
| Expected Rf | ~0.3 in 8:2 Hexane:EtOAc | Indicates appropriate polarity for good separation on the column. |
| Expected Yield | >85% (dependent on crude purity) | High recovery is expected with this method. |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the mobile phase using TLC. Ensure the Rf is in the 0.2-0.4 range. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Product Elutes Too Fast | Mobile phase is too polar. | Start with a lower percentage of the polar solvent (ethyl acetate) in the gradient. |
| Product Elutes Too Slow or Not at All | Mobile phase is not polar enough. | Increase the final concentration of the polar solvent or add a stronger solvent like methanol to the mobile phase B. |
| Compound is degrading on silica. | Silica gel is acidic; if the compound is acid-sensitive, consider using neutral or basic alumina as the stationary phase or adding a small amount of triethylamine (~0.1%) to the mobile phase.[8] |
Conclusion
The protocol described in this application note presents an effective and reproducible method for the purification of this compound using automated flash chromatography. By following the outlined steps for TLC optimization, sample loading, and gradient elution, researchers can consistently obtain the target compound with high purity, suitable for demanding applications in drug discovery and development.
References
- 1. Video: Silica Gel Column Chromatography: Overview [jove.com]
- 2. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. molnar-institute.com [molnar-institute.com]
- 7. This compound | C12H11NOS | CID 540397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one
Welcome to the technical support center for the synthesis of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic procedure. We will delve into troubleshooting common issues, provide answers to frequently asked questions, and offer detailed protocols to enhance your experimental success.
Troubleshooting Guide: From Low Yields to Impurities
This section addresses specific problems you may encounter during the synthesis of this compound, which is typically achieved via the Hantzsch thiazole synthesis.[1] The primary reactants for this specific target molecule are thiobenzamide and 3-chloro-2,4-pentanedione.[2]
Problem 1: Low or No Product Yield
Q: I am experiencing very low to no yield of my target compound. What are the potential causes and how can I resolve this?
A: Low or no yield in a Hantzsch thiazole synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the likely culprits and their solutions.
-
Poor Quality of Starting Materials:
-
Thiobenzamide: Thioamides can be susceptible to hydrolysis or oxidation. Ensure your thiobenzamide is pure and dry. If in doubt, it is best to use a freshly prepared or recently purchased batch.
-
3-Chloro-2,4-pentanedione: α-Haloketones can be unstable and may decompose over time, especially if exposed to light or moisture.[3] Check the purity of your 3-chloro-2,4-pentanedione by techniques such as NMR or GC-MS. If it has degraded, purification by distillation or chromatography may be necessary, or purchasing a fresh bottle is recommended.
-
-
Suboptimal Reaction Conditions:
-
Solvent: The choice of solvent is crucial. While ethanol is commonly used, other solvents like methanol or even solvent-free conditions have been reported to be effective.[4] The polarity of the solvent can influence the rate of the initial SN2 reaction between the thioamide and the α-haloketone.[5] Experimenting with different solvents could improve your yield.
-
Temperature: The reaction often requires heating. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to decomposition of reactants or products and the formation of side products. A systematic optimization of the reaction temperature is advisable.
-
Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation.
-
-
Inefficient Cyclization and Dehydration: The final steps of the Hantzsch synthesis involve cyclization and dehydration to form the aromatic thiazole ring.[5] If these steps are not efficient, it can lead to the accumulation of intermediates and a low yield of the final product. The presence of a mild acid or base catalyst can sometimes facilitate these steps, although the reaction is often self-catalyzed by the hydrogen halide formed in situ.
Problem 2: Presence of Significant Impurities in the Crude Product
Q: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the likely impurities and how can I minimize their formation?
A: The formation of impurities is a common challenge. Understanding their origin is key to mitigating them.
-
Unreacted Starting Materials: This is the most straightforward issue to diagnose via TLC and NMR. If you observe significant amounts of unreacted thiobenzamide or 3-chloro-2,4-pentanedione, it points to an incomplete reaction. To address this, you can try extending the reaction time, increasing the temperature, or using a slight excess of one of the reactants (typically the more stable and less expensive one).
-
Side-Products from Self-Condensation: α-Haloketones can undergo self-condensation reactions, especially in the presence of a base. While the Hantzsch synthesis is generally robust, these side reactions can occur under certain conditions. Ensuring a stoichiometric or slight excess of the thioamide can help to favor the desired reaction pathway.
-
Formation of Intermediates: The reaction proceeds through several intermediates.[5][6] If the cyclization or dehydration steps are slow, these intermediates may be present in your crude product. As mentioned earlier, optimizing the reaction conditions (temperature, time, and potentially a catalyst) can drive the reaction to completion.
-
Hydrolysis of Thioamide: If there is moisture in your reaction, the thiobenzamide can hydrolyze to benzamide, which can then lead to the formation of oxazole byproducts. Using anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) can prevent this.
Table 1: Troubleshooting Common Impurities
| Impurity | Potential Cause | Proposed Solution |
| Unreacted Thiobenzamide | Incomplete reaction | Increase reaction time/temperature, use slight excess of 3-chloro-2,4-pentanedione. |
| Unreacted 3-Chloro-2,4-pentanedione | Incomplete reaction | Increase reaction time/temperature, use slight excess of thiobenzamide. |
| Self-condensation products of α-haloketone | Suboptimal stoichiometry | Use a slight excess of thiobenzamide. |
| Reaction Intermediates | Inefficient cyclization/dehydration | Optimize temperature and reaction time; consider a mild acid catalyst. |
| Oxazole byproducts | Presence of water | Use anhydrous solvents and an inert atmosphere. |
Problem 3: Difficulty in Product Purification
Q: I am struggling to purify the final product. What are the recommended purification methods?
A: The purification strategy will depend on the nature of the impurities.
-
Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization is often the most effective method. A common solvent system for this type of molecule is ethanol or a mixture of ethanol and water.
-
Column Chromatography: For complex mixtures or when recrystallization is ineffective, column chromatography on silica gel is the method of choice. A gradient of ethyl acetate in hexanes is a good starting point for elution. Monitoring the fractions by TLC is essential to isolate the pure product.
-
Acid-Base Extraction: If you have acidic or basic impurities, an aqueous workup with a dilute acid or base wash can help to remove them before further purification. For instance, a wash with a dilute sodium bicarbonate solution can remove any acidic byproducts or unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Hantzsch thiazole synthesis for my target molecule?
A1: The Hantzsch thiazole synthesis is a classic condensation reaction.[1] For the synthesis of this compound, the mechanism can be summarized as follows:
-
Nucleophilic Attack: The sulfur atom of the thiobenzamide acts as a nucleophile and attacks the α-carbon of the 3-chloro-2,4-pentanedione in an SN2 reaction, displacing the chloride ion.[5]
-
Tautomerization: The resulting intermediate undergoes tautomerization.
-
Intramolecular Cyclization: The nitrogen atom of the thioamide then performs an intramolecular nucleophilic attack on one of the carbonyl carbons of the pentanedione moiety.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic thiazole ring.
Caption: Hantzsch Thiazole Synthesis Workflow.
Q2: Are there alternative synthetic routes to this compound?
A2: While the Hantzsch synthesis is the most common and direct method, other strategies for constructing the thiazole ring exist.[7] These can include multi-component reactions or the functionalization of a pre-existing thiazole ring.[4][6] However, for this specific substitution pattern, the Hantzsch approach is generally the most efficient.
Q3: Can I use a catalyst to improve the reaction yield and rate?
A3: Yes, various catalysts have been shown to improve the efficiency of the Hantzsch synthesis. For instance, silica-supported tungstosilicic acid has been used as a reusable heterogeneous catalyst to promote the reaction under greener conditions.[4] The use of microwave irradiation has also been reported to significantly reduce reaction times and improve yields.[6] The choice of catalyst will depend on the specific reaction conditions and the desired outcome.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of spectroscopic techniques is essential for confirming the structure and purity of your synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the chemical environment of the protons and carbons in the molecule, allowing for unambiguous structure elucidation.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the key functional groups present in the molecule, such as the carbonyl group (C=O) of the ethanone moiety and the C=N and C=C bonds of the thiazole ring.
-
Melting Point: A sharp melting point close to the literature value (66 °C) is a good indicator of purity for a solid compound.
Experimental Protocol: A Validated Starting Point
This protocol provides a general procedure for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
Thiobenzamide
-
3-Chloro-2,4-pentanedione
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve thiobenzamide (1 equivalent) in anhydrous ethanol.
-
To this solution, add 3-chloro-2,4-pentanedione (1 equivalent).
-
Equip the flask with a reflux condenser and place it on a stirring plate with a heating source.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent).
-
Once the reaction is complete (typically after several hours, as indicated by the disappearance of the starting materials on TLC), remove the heat source and allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by recrystallization from ethanol or by column chromatography on silica gel.
Caption: Experimental Workflow for Synthesis.
References
- 1. synarchive.com [synarchive.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one
Welcome to the technical support guide for the synthesis of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one. This document provides troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the Hantzsch thiazole synthesis of this compound. The information is tailored for researchers, scientists, and professionals in drug development.
I. Overview of the Synthesis
The target molecule, this compound, is typically synthesized via the Hantzsch thiazole synthesis.[1][2][3] This reliable and high-yielding reaction involves the condensation of an α-haloketone with a thioamide.[1][2] In this specific case, the reactants are 3-chloro-2,4-pentanedione and benzamide. The reaction proceeds through an initial SN2 reaction, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1][4]
II. Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
1. Purity of Starting Materials:
-
Benzamide: Ensure the benzamide is dry and free of benzoic acid impurities. Benzoic acid can interfere with the nucleophilicity of the thioamide.
-
3-Chloro-2,4-pentanedione: This α-haloketone can be unstable. It is advisable to use it fresh or distill it prior to use. Degradation can lead to a variety of side products.
2. Reaction Conditions:
-
Solvent: Ethanol is a common solvent for this reaction. Ensure it is of an appropriate grade and dry, as water can hydrolyze the α-haloketone.
-
Temperature: The reaction is typically run at reflux.[5] Insufficient heating can lead to an incomplete reaction, while excessive heat may promote side reactions and decomposition.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Premature work-up will result in a low yield of the desired product.
3. Work-up and Purification:
-
pH Adjustment: During work-up, careful neutralization is crucial. The thiazole product can be sensitive to strongly acidic or basic conditions.
-
Extraction: Ensure efficient extraction of the product from the aqueous layer using an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Purification: Column chromatography is often necessary for obtaining a pure product.[6] Selecting the right solvent system is key to separating the product from byproducts.
Troubleshooting Summary Table:
| Potential Cause | Recommended Action |
| Impure Benzamide | Recrystallize from a suitable solvent or purchase a new batch. |
| Degraded 3-Chloro-2,4-pentanedione | Distill under reduced pressure before use. |
| Wet Solvent | Use anhydrous ethanol. |
| Suboptimal Temperature | Maintain a gentle reflux and monitor with a thermometer. |
| Incomplete Reaction | Monitor by TLC until the starting materials are consumed. |
| Product Loss During Work-up | Perform careful pH adjustments and use an adequate volume of extraction solvent. |
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The formation of side products is a common challenge in the Hantzsch thiazole synthesis. Understanding the potential side reactions can aid in their identification and mitigation.
Plausible Side Reactions:
-
Self-condensation of 3-Chloro-2,4-pentanedione: Under basic conditions, the α-haloketone can undergo self-condensation, leading to polymeric materials.
-
Formation of an Oxazole: If benzamide is used instead of benzthioamide, an oxazole can be formed as a byproduct.
-
Formation of a Dimer: Two molecules of the α-haloketone can react with one molecule of the thioamide to form a dimeric byproduct.
Visualizing the Reaction and Side Products:
Caption: Main reaction pathway and potential side reactions.
Mitigation Strategies:
-
Control of Stoichiometry: Use a slight excess of the thioamide to favor the desired reaction pathway.
-
Temperature Control: Avoid excessive temperatures that can promote side reactions.
-
Purification: A carefully executed column chromatography can separate the desired product from these byproducts.
Q3: The purification of the final product by column chromatography is proving difficult. What are some tips for effective purification?
A3: Purifying thiazole derivatives can be challenging due to their polarity and potential for streaking on silica gel.
Recommended Purification Protocol:
-
Crude Product Preparation: After work-up, ensure the crude product is completely dry. Residual solvent can affect the separation.
-
Column Packing: Use a slurry packing method with the initial eluent to ensure a well-packed column.
-
Solvent System Selection:
-
Start with a non-polar solvent system, such as hexane/ethyl acetate (9:1), and gradually increase the polarity.
-
A gradient elution is often more effective than an isocratic one.
-
TLC analysis with different solvent systems can help in determining the optimal mobile phase.
-
-
Loading: Load the crude product onto the column in a minimal amount of the initial eluent. Dry loading onto a small amount of silica gel can also improve resolution.
-
Fraction Collection: Collect small fractions and analyze them by TLC before combining.
Purification Workflow Diagram:
Caption: Step-by-step purification workflow.
Q4: How can I confirm the structure of my final product?
A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.
-
1H NMR (Proton Nuclear Magnetic Resonance): This will show the characteristic peaks for the aromatic protons of the phenyl group, the methyl group protons, and the acetyl group protons. The chemical shifts and coupling patterns will be indicative of the thiazole ring structure.
-
13C NMR (Carbon-13 Nuclear Magnetic Resonance): This will confirm the number of unique carbon atoms in the molecule and their chemical environments.
-
Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming the elemental composition (C12H11NOS).[7]
-
Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the carbonyl group (C=O) of the acetyl moiety and the C=N and C=S bonds within the thiazole ring.[3]
Expected Spectroscopic Data:
| Technique | Expected Observations |
| 1H NMR | Aromatic protons (multiplet, ~7.2-7.8 ppm), Methyl protons (singlet, ~2.5 ppm), Acetyl protons (singlet, ~2.4 ppm) |
| 13C NMR | Peaks corresponding to the carbonyl carbon, aromatic carbons, and aliphatic carbons. |
| Mass Spec | Molecular ion peak (M+) at m/z = 217.29. |
| IR | Strong C=O stretch (~1670 cm-1), C=N stretch (~1600 cm-1). |
III. References
-
Chem Help ASAP. Hantzsch Thiazole Synthesis. Available from: --INVALID-LINK--
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: --INVALID-LINK--
-
Al-Ghorbani, M., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available from: --INVALID-LINK--
-
ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. Available from: --INVALID-LINK--
-
YouTube. Synthesis of thiazoles. Available from: --INVALID-LINK--
-
ChemicalBook. This compound synthesis. Available from: --INVALID-LINK--
-
ChemicalBook. 1-(4-METHYL-2-PHENYLAMINO-THIAZOL-5-YL)-ETHANONE synthesis. Available from: --INVALID-LINK--
-
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: --INVALID-LINK--
-
MDPI. Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Available from: --INVALID-LINK--
-
Organic Chemistry Portal. Thiazole synthesis. Available from: --INVALID-LINK--
-
YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: --INVALID-LINK--
-
MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: --INVALID-LINK--
-
ResearchGate. Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. Available from: --INVALID-LINK--
-
ResearchGate. Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Available from: --INVALID-LINK--
-
ResearchGate. Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Available from: --INVALID-LINK--
-
PubMed Central. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. Available from: --INVALID-LINK--
-
Synthesis and biological evaluation of some substituted amino thiazole derivatives. (2025). Journal of Chemical and Pharmaceutical Research.
-
Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023). Molecules.
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bio-Eco-Logical and Pharmaceutical Sciences.
-
SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. (2021). ResearchGate.
-
Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. (2018). Molecules.
-
An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). Neliti.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Purification challenges of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one
Welcome to the technical support guide for the purification of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one (CAS No. 7520-94-7). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with isolating this important thiazole intermediate. Here, we move beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and ensure the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect after synthesizing this compound?
A1: The most common synthesis route is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone (like 3-chloro-2,4-pentanedione) with a thioamide (thiobenzamide).[1][2][3] Consequently, the primary impurities are typically:
-
Unreacted Starting Materials: Thiobenzamide and/or 3-chloro-2,4-pentanedione.
-
Side-Reaction Products: The Hantzsch synthesis can occasionally yield isomeric or polymeric byproducts, although it is generally a high-yielding reaction.[2]
-
Residual Solvents: Solvents used during the reaction or initial workup, such as ethanol or methanol.
Q2: What are the key physical properties of this compound that I should be aware of for purification?
A2: Understanding the physical properties is critical for designing an effective purification strategy.
| Property | Value | Significance for Purification | Source |
| Molecular Formula | C₁₂H₁₁NOS | - | [1][4] |
| Molecular Weight | 217.29 g/mol | Affects diffusion rates in chromatography and is needed for molar calculations. | [1][4] |
| Melting Point | ~66 °C | A depressed and broad melting range indicates impurities. Useful for assessing purity post-recrystallization. | |
| Appearance | Cream to off-white solid | A significant deviation in color (e.g., dark brown or yellow oil) suggests substantial impurities. | [5] |
| Solubility | Low in water (13.9 µg/mL) | Allows for aqueous workups to remove water-soluble impurities and salts. | [4] |
Q3: Is this compound stable to heat and silica gel?
A3: Thiazoles are stable, aromatic heterocyclic compounds.[6] this compound is generally stable under standard purification conditions, including flash column chromatography on silica gel and gentle heating for recrystallization. However, prolonged exposure to strong acids or bases or excessive heat should be avoided to prevent potential degradation. The safety data sheet does not indicate unusual instability.[7]
Visualizing the Synthetic Origin of Impurities
The following diagram illustrates the Hantzsch synthesis pathway, highlighting the origin of the target molecule and potential starting material impurities.
Caption: General Hantzsch synthesis leading to the target compound and common impurities.
Troubleshooting and Purification Protocols
This section provides a problem-oriented approach to common purification challenges.
Problem 1: My crude product is a dark, oily residue instead of a solid.
This is a common issue indicating significant impurities or the presence of residual solvent. Direct recrystallization is unlikely to be effective.
Recommended Solution: Flash Column Chromatography
Chromatography is the method of choice for separating complex mixtures or purifying non-crystalline materials.[8][9] It separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.
Step-by-Step Protocol: Flash Column Chromatography
-
TLC Analysis:
-
First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC).
-
Dissolve a small sample of your crude oil in dichloromethane or ethyl acetate.
-
Spot the solution on a silica TLC plate.
-
Develop the plate in various solvent systems. A good system will give your target compound an Rf value of ~0.3-0.4.
-
Suggested Starting Systems:
-
20% Ethyl Acetate in Hexane
-
30% Dichloromethane in Hexane
-
-
Visualize the spots under UV light. Your target compound, containing a phenyl group and a thiazole ring, should be UV active.
-
-
Column Preparation:
-
Select an appropriately sized column for your sample amount (a 50:1 to 100:1 ratio of silica gel to crude product by weight is a good rule of thumb).
-
Prepare a slurry of silica gel in your chosen mobile phase (e.g., 5% Ethyl Acetate in Hexane).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.
-
-
Sample Loading:
-
Dissolve your crude oil in a minimal amount of dichloromethane.
-
Add a small amount of silica gel (~1-2 times the weight of your crude product) to this solution.
-
Carefully evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry loading" method, which typically results in better separation.
-
Carefully add this powder to the top of your packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your starting mobile phase.
-
Collect fractions and monitor them by TLC to identify which ones contain your purified product.
-
If necessary, you can gradually increase the polarity of the mobile phase (a "gradient") to elute your compound if it is slow to move.
-
-
Isolation:
-
Combine the pure fractions, as determined by TLC.
-
Remove the solvent using a rotary evaporator at a moderate temperature (e.g., 40°C) to yield the purified product.
-
Problem 2: My solid product has a low melting point and a broad range after a single recrystallization.
This indicates that impurities are still present. These impurities may have similar solubility profiles to your product, making a simple recrystallization insufficient.
Recommended Solution: Solvent System Optimization for Recrystallization
Recrystallization works by exploiting differences in the solubility of a compound and its impurities in a specific solvent at different temperatures.[10] The ideal solvent should dissolve the compound well when hot but poorly when cold.
Step-by-Step Protocol: Optimized Recrystallization
-
Solvent Screening: Test the solubility of your impure solid in small amounts of different solvents at room temperature and upon heating.
| Solvent System | Rationale | Suitability |
| Ethanol or Methanol | Thiazole derivatives often show good differential solubility in alcohols.[10][11] | Excellent Starting Point |
| Isopropanol | Less polar than ethanol; may provide better selectivity if polar impurities are present. | Good Alternative |
| Ethyl Acetate / Hexane | A two-solvent system. Dissolve in hot ethyl acetate, then add hexane until cloudy. This can be very effective for moderately polar compounds. | Excellent for fine-tuning |
| Toluene | For less polar impurities. Use with care due to higher boiling point. | Use if others fail |
-
Procedure:
-
Place the impure solid in an Erlenmeyer flask.
-
Add the chosen solvent (e.g., ethanol) dropwise while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the solid just dissolves.
-
Allow the flask to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
-
-
Validation:
-
Check the melting point of the dried crystals. It should be sharp and close to the literature value (~66 °C).
-
Run a TLC or ¹H NMR to confirm purity.
-
Problem 3: I'm not sure which purification method to choose.
The optimal method depends on the initial purity and physical state of your crude product.
Recommended Solution: Follow a Logical Workflow
Use the following decision tree to guide your choice between recrystallization and column chromatography.
Caption: Decision workflow for selecting the appropriate purification method.
By systematically addressing these common challenges and applying the detailed protocols, researchers can confidently and efficiently purify this compound to the high standard required for subsequent research and development.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C12H11NOS | CID 540397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. m.youtube.com [m.youtube.com]
- 7. echemi.com [echemi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Overcoming Poor Solubility of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one in Assays
Introduction: Researchers utilizing 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one often encounter a significant experimental hurdle: its poor aqueous solubility.[1] This property, stemming from the compound's hydrophobic phenyl and thiazole moieties, can lead to precipitation in aqueous assay buffers, resulting in inaccurate and unreliable data.[2] This guide provides a structured, in-depth approach to systematically address and overcome these solubility challenges. We will move from fundamental troubleshooting steps to advanced formulation strategies, explaining the scientific rationale behind each technique to empower you to make informed, effective decisions for your specific experimental context.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address the common issues faced by researchers.
Q1: My this compound, dissolved in DMSO, precipitates immediately when I dilute it into my aqueous assay buffer. What's happening and what is my first step?
A1: This phenomenon, often called "precipitation upon dilution," is the most common issue for poorly soluble compounds.[3] Your compound is soluble in the 100% DMSO stock, but its concentration exceeds its solubility limit in the final aqueous buffer, causing it to crash out of solution.[3] The structural features of the molecule, particularly the lipophilic phenyl group, are the primary cause of its low aqueous solubility.[2]
Your first step is to systematically optimize the use of a co-solvent, like Dimethyl sulfoxide (DMSO). While DMSO is an excellent solvent, its concentration in the final assay must be minimized to prevent artifacts.[3] High concentrations of DMSO can interfere with your assay readout, affect protein stability, or cause cellular toxicity.[4][5][6][7] For most cell-based assays, the final DMSO concentration should be kept below 0.5-1%.[3][8]
Initial Troubleshooting Workflow
Caption: Decision workflow for initial co-solvent optimization.
Q2: I've minimized the DMSO concentration, but my compound still precipitates. What advanced solubilization strategies can I employ?
A2: When co-solvents alone are insufficient, more advanced formulation techniques are required. The goal is to increase the apparent solubility of the compound without chemically modifying it. The two most common and effective approaches for in-vitro assays are the use of surfactants and cyclodextrins.[9][10][11]
-
Micellar Solubilization (Surfactants): Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles.[10][12] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, allowing them to be dispersed in an aqueous solution.[12][13] Non-ionic surfactants like Tween® 80 or Polysorbate 80 are frequently used in biological assays due to their relatively low toxicity.[9][10]
-
Inclusion Complexation (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can encapsulate a hydrophobic "guest" molecule, such as this compound, forming a water-soluble inclusion complex.[14][15][16][17] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its solubility.[14][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used in pharmaceutical formulations due to its improved solubility and safety profile compared to natural β-cyclodextrin.[16][18]
Table 1: Comparison of Advanced Solubilization Strategies
| Strategy | Mechanism of Action | Key Advantages | Considerations & Potential Downsides |
| Surfactants | Encapsulation within micelles above the CMC.[10][12] | Highly effective for lipophilic compounds; well-established technique. | Can interfere with cell membranes or protein activity; potential for assay-specific artifacts.[9] |
| Cyclodextrins | Formation of a water-soluble inclusion complex with the drug molecule.[15][16][17] | Generally low cytotoxicity; can improve compound stability; considered a benign vehicle.[4][16] | Can be more expensive; requires optimization of drug:cyclodextrin ratio; potential for cholesterol complexation with some natural cyclodextrins.[16][17] |
Q3: How do I prepare and validate a cyclodextrin-based formulation for my assay?
A3: Creating a cyclodextrin formulation is a multi-step process that requires careful preparation and validation to ensure the final solution is suitable for your assay. The following protocol provides a detailed workflow for using Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Detailed Protocol: Solubilization using HP-β-Cyclodextrin
This protocol details the preparation of a stock solution of this compound using HP-β-CD.
Objective: To prepare a soluble aqueous stock solution of the target compound for use in biological assays.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Assay-compatible buffer (e.g., PBS, HBSS)
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
-
Analytical equipment for concentration determination (e.g., HPLC-UV)
Procedure:
-
Prepare the Cyclodextrin Solution:
-
Weigh out the required amount of HP-β-CD to make a 10-20% (w/v) solution in your assay buffer. This concentration may require optimization.
-
Stir until the HP-β-CD is fully dissolved. Gentle warming may be required.
-
-
Form the Inclusion Complex:
-
Add an excess amount of powdered this compound to the HP-β-CD solution. An excess ensures that the solution becomes saturated.
-
Stir the mixture vigorously at room temperature for 24-48 hours. This extended time is crucial to allow the system to reach equilibrium for complex formation.[3]
-
-
Isolate the Solubilized Fraction:
-
After equilibration, visually confirm the presence of undissolved compound at the bottom of the container.
-
Withdraw the supernatant and filter it through a 0.22 µm syringe filter. This step is critical to remove all undissolved particulate matter, leaving only the solubilized drug-cyclodextrin complex.
-
-
Determine the Final Concentration:
-
Accurately measure the concentration of the solubilized compound in the filtrate using a validated analytical method like HPLC-UV. This step is non-negotiable for accurate downstream experiments, as the final concentration will be less than the total amount added initially.
-
-
Assay Compatibility and Validation:
-
Prepare a "vehicle control" solution containing only the HP-β-CD at the same concentration used for solubilization.
-
Run this vehicle control in your assay to confirm that the cyclodextrin itself does not produce a biological effect or interfere with the assay signal.[4]
-
Workflow for Cyclodextrin Formulation Development
Caption: Step-by-step workflow for preparing and validating a cyclodextrin formulation.
References
- 1. This compound | C12H11NOS | CID 540397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. quora.com [quora.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. alzet.com [alzet.com]
- 17. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Technical Support Center: Stability of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one in Solution
Introduction: 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one (CAS 7520-94-7) is a versatile chemical intermediate featuring a substituted thiazole ring, a scaffold present in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its utility in drug discovery and materials science necessitates a thorough understanding of its chemical stability in solution. Degradation of the parent compound can lead to loss of activity, formation of potentially toxic byproducts, and inaccurate experimental results. This guide provides in-depth troubleshooting advice and standardized protocols to help researchers identify, mitigate, and study the stability challenges associated with this molecule.
Section 1: Frequently Asked Questions (FAQs)
Q1: My analytical results show a rapid loss of this compound concentration in my working solution. What are the most probable causes?
A: The degradation of this compound in solution is typically driven by one or more of three primary stress factors: hydrolysis, oxidation, and photodegradation. The thiazole ring, while aromatic, possesses reactive sites susceptible to chemical attack.[3][4] The specific cause in your experiment will depend on your solvent system, pH, oxygen exposure, and light conditions. A systematic investigation, as outlined in our troubleshooting guide, is the most effective way to pinpoint the source of instability.
Q2: How susceptible is the thiazole ring to hydrolysis, and under what conditions is it most likely to occur?
A: While the aromatic thiazole ring is generally more stable than its reduced form (thiazolidine), it can undergo hydrolysis under forced conditions, particularly at non-neutral pH.[5][6] Acid- or base-catalyzed hydrolysis can lead to cleavage of the ring. The presence of strong acids or bases, especially when combined with elevated temperatures, can accelerate this process.[7][8] For routine experiments, maintaining your solution at a neutral pH (6.5-7.5) and storing it at low temperatures (2-8 °C or -20 °C) is the best practice to minimize hydrolytic degradation.
Q3: What is the potential for oxidative degradation, and how can I prevent it?
A: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of non-aromatic sulfoxides or sulfones.[5] This process can be initiated by dissolved oxygen, peroxide impurities in solvents (e.g., older ethers or THF), or exposure to oxidizing agents.[9] To prevent oxidative degradation:
-
Use High-Purity Solvents: Always use fresh, HPLC-grade or peroxide-free solvents.
-
De-gas Solvents: Before preparing solutions, sparge the solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Work Under Inert Atmosphere: If the compound is highly sensitive, prepare and handle solutions in a glove box or under a blanket of inert gas.
-
Add Antioxidants: For long-term storage, the addition of a small amount of an antioxidant can be considered, but this must be validated to ensure it does not interfere with downstream applications.
Q4: Is this compound light-sensitive? What precautions should I take?
A: Yes, thiazole-containing compounds with aryl substituents can be susceptible to photodegradation.[10] Exposure to UV or even ambient laboratory light can initiate photochemical reactions. One known pathway involves a reaction with singlet oxygen, leading to an unstable endoperoxide that rearranges and cleaves the thiazole ring.[10]
-
Always use amber glassware or vials wrapped in aluminum foil for solution preparation and storage.
-
Minimize exposure to light during experimental procedures.
-
For critical applications, perform manipulations in a dark room or under red light.
Q5: What are the best practices for preparing and storing a stock solution of this compound?
A: Given the compound's low aqueous solubility (13.9 µg/mL at pH 7.4), organic solvents are required.[11]
-
Solvent Selection: Use a high-purity, inert solvent in which the compound is freely soluble, such as DMSO or DMF for high-concentration stocks, or acetonitrile/methanol for working solutions.
-
Preparation: Prepare the stock solution fresh if possible. If not, prepare it in a de-gassed solvent, sonicate briefly to ensure complete dissolution, and immediately store it under the correct conditions.
-
Storage: For short-term storage (1-2 days), store at 2-8 °C. For long-term storage, aliquot the stock solution into single-use amber vials to avoid repeated freeze-thaw cycles and headspace air exposure, and store at -20 °C or -80 °C.
Q6: Which analytical techniques are recommended for monitoring the stability of this compound and its degradants?
A: A stability-indicating analytical method is crucial. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective technique.[7] A good method should be able to separate the parent compound from all potential degradation products. For identification of unknown degradant peaks, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is indispensable, as it provides molecular weight and fragmentation data essential for structural elucidation.[10]
Section 2: Troubleshooting Guide for Stability Issues
This guide provides a logical workflow for diagnosing and resolving stability problems encountered during experimentation.
References
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C12H11NOS | CID 540397 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one
Welcome to the technical support guide for the synthesis of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one (CAS 7520-94-7). This document provides a comprehensive, field-tested protocol and troubleshooting advice for researchers, chemists, and drug development professionals engaged in scaling this important thiazole derivative. Our focus is on the robust and widely-used Hantzsch thiazole synthesis, offering insights into potential challenges and their solutions to ensure reproducible, high-yield outcomes.
Introduction: The Hantzsch Pathway
The target molecule, this compound, is a substituted thiazole. The thiazole ring is a cornerstone moiety in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[1][2] The most reliable and scalable method for its synthesis is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[3] This reaction involves the condensation of an α-haloketone with a thioamide.[3][4] For our target molecule, this translates to the reaction between 3-Chloro-2,4-pentanedione and Thiobenzamide .
This guide is structured to walk you through the entire process, from the preparation of starting materials to the purification of the final product, followed by a detailed troubleshooting section to address common experimental hurdles.
Part 1: Preparation of Starting Materials
Success in the final condensation step is critically dependent on the purity of the starting materials.[5] Below are validated protocols for synthesizing the two key precursors.
Synthesis of Thiobenzamide
Thiobenzamide can be prepared through various methods, including the thionation of benzamide with Lawesson's reagent or P₂S₅.[6] An alternative, high-yield approach involves the reaction of p-toluonitrile with ammonium sulfide.[7]
Protocol: Thiobenzamide from p-Toluonitrile [7]
-
To a solution of p-toluonitirile (1 equiv.) in N,N-dimethylformamide (DMF), add ammonium sulfide (20% solution, 1 equiv.).
-
Stir the reaction mixture at room temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice. A yellow solid will precipitate.
-
Filter the precipitated solid, wash thoroughly with cold water, and then with n-hexane to remove non-polar impurities.
-
Dry the resulting yellow solid under vacuum to yield pure thiobenzamide.
Synthesis of 3-Chloro-2,4-pentanedione
This α-haloketone is typically synthesized by the direct chlorination of 2,4-pentanedione (acetylacetone).
Protocol: 3-Chloro-2,4-pentanedione from 2,4-Pentanedione [8]
-
Set up a reaction flask equipped with temperature control, maintaining the internal temperature at 15°C.
-
Continuously introduce 2,4-pentanedione (1 equiv.) and chlorine gas (1 equiv.) into the reaction system.
-
Strictly control the reaction time. The reaction is rapid and should be monitored closely.
-
As the reaction proceeds, the temperature may be gradually increased to 35°C at the reactor outlet to ensure completion.
-
The crude product, a clear yellow to brown liquid, can be purified by vacuum distillation (boiling point: 49-52 °C at 18 mmHg).[8]
Part 2: The Hantzsch Synthesis Protocol
This section details the core condensation reaction to form the target thiazole.
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. synarchive.com [synarchive.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. nbinno.com [nbinno.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-CHLORO-2,4-PENTANEDIONE | 1694-29-7 [chemicalbook.com]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one
A Senior Application Scientist's Guide for Researchers in Drug Development
The Thiazole Moiety: A Privileged Scaffold in Medicinal Chemistry
The 1,3-thiazole ring is a prominent heterocyclic scaffold found in a wide array of biologically active compounds, including natural products and synthetic drugs. Its unique electronic properties and ability to engage in various intermolecular interactions make it a "privileged structure" in medicinal chemistry. The substitution pattern on the thiazole ring profoundly influences its physicochemical properties and biological activity. Therefore, the precise characterization of substituted thiazoles, such as 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one, is of paramount importance.
Predicted ¹H and ¹³C NMR Spectral Data of this compound
The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on the analysis of substituent effects and a comparative study of the experimental data of analogous compounds reported in the literature.
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the atoms of this compound are numbered as shown in the diagram below.
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification and Comparison |
| ~8.00 - 7.90 | m | 2H | H-2', H-6' | The ortho protons of the phenyl ring are expected to be deshielded due to the electron-withdrawing effect of the thiazole ring. In similar 2-phenylthiazole derivatives, these protons typically resonate in this region. |
| ~7.50 - 7.40 | m | 3H | H-3', H-4', H-5' | The meta and para protons of the phenyl ring are expected to resonate upfield compared to the ortho protons. Their signals are likely to overlap, forming a complex multiplet. |
| ~2.60 | s | 3H | H-8 | The methyl protons of the acetyl group are adjacent to a carbonyl group, which causes a downfield shift. This is a characteristic chemical shift for acetyl protons. |
| ~2.50 | s | 3H | H-7 | The methyl protons on the C4 of the thiazole ring are expected to appear as a sharp singlet. The aromatic character of the thiazole ring will cause a slight downfield shift compared to a typical aliphatic methyl group. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Justification and Comparison |
| ~190.0 | C-6 | The carbonyl carbon of the acetyl group is highly deshielded and is expected to resonate at a very low field, which is characteristic for ketones. |
| ~168.0 | C-2 | The C2 carbon of the thiazole ring, being attached to sulfur and nitrogen, is significantly deshielded. In 2,4-disubstituted thiazoles, this carbon typically appears in the range of 165-170 ppm.[1] |
| ~155.0 | C-4 | The C4 carbon of the thiazole ring, substituted with a methyl group, is also deshielded due to its position in the heterocyclic ring. |
| ~133.0 | C-1' | The ipso-carbon of the phenyl ring attached to the thiazole ring. |
| ~131.0 | C-4' | The para-carbon of the phenyl ring. |
| ~129.0 | C-3', C-5' | The meta-carbons of the phenyl ring. |
| ~127.0 | C-2', C-6' | The ortho-carbons of the phenyl ring. |
| ~125.0 | C-5 | The C5 carbon of the thiazole ring, substituted with the acetyl group, is expected to be deshielded. In other 2,4-disubstituted thiazoles, the C5 carbon has been observed in the range of 102-106 ppm, but the acetyl group will cause a significant downfield shift.[1] |
| ~30.0 | C-8 | The methyl carbon of the acetyl group. |
| ~17.0 | C-7 | The methyl carbon attached to the C4 of the thiazole ring. |
Comparative Analysis with Structurally Related Compounds
To build confidence in the predicted spectral data, it is instructive to compare it with the experimental data of structurally similar molecules.
Comparison with 2-Amino-4-methyl-5-acetylthiazole:
One of the closest analogues with available data is 5-acetyl-2-amino-4-methylthiazole. The presence of an amino group at the C2 position instead of a phenyl group will significantly alter the electronic environment of the thiazole ring.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound (Predicted) | Phenyl-H: ~8.0-7.4; Acetyl-CH₃: ~2.60; Thiazole-CH₃: ~2.50 | C=O: ~190.0; Thiazole C2: ~168.0; Thiazole C4: ~155.0; Thiazole C5: ~125.0; Acetyl-CH₃: ~30.0; Thiazole-CH₃: ~17.0 |
| 5-Acetyl-2-amino-4-methylthiazole (Experimental) | NH₂: broad; Acetyl-CH₃: 2.45; Thiazole-CH₃: 2.65 | C=O: 190.1; Thiazole C2: 170.1; Thiazole C4: 157.8; Thiazole C5: 118.9; Acetyl-CH₃: 29.8; Thiazole-CH₃: 17.1 |
The comparison reveals that the chemical shifts of the acetyl and methyl groups are predicted to be in a similar range. The main difference is expected in the aromatic region of the ¹H NMR and the chemical shifts of the thiazole ring carbons in the ¹³C NMR. The electron-donating amino group in the analogue will shield the thiazole ring carbons more than the phenyl group in the target compound.
Comparison with other 2,4-disubstituted thiazoles:
Studies on various 2,4-disubstituted thiazoles have shown that the chemical shift of the C5-H proton is typically in the range of 7.15–7.50 ppm.[2] In our target molecule, the C5 position is substituted with an acetyl group, and thus no signal is expected in this region of the ¹H NMR spectrum. The ¹³C NMR chemical shifts for C2 and C5 in other 2,4-disubstituted thiazoles have been reported to be in the range of 167.4-169.3 ppm and 102.8-105.6 ppm, respectively.[1] The predicted value for C2 in our target molecule is consistent with this range. The predicted downfield shift for C5 is attributed to the strong electron-withdrawing effect of the acetyl group.
Experimental Protocol for NMR Data Acquisition
The following is a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
3. ¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Relaxation delay (d1): 1-2 seconds
-
Number of scans: 8-16
-
Spectral width: appropriate for the expected chemical shift range (e.g., -2 to 12 ppm)
-
4. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Relaxation delay (d1): 2-5 seconds
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Spectral width: appropriate for the expected chemical shift range (e.g., 0 to 200 ppm)
-
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.
-
Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
Workflow for NMR Spectroscopic Analysis
References
A Comparative Crystallographic Guide to 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one and Its Derivatives: Unveiling Structure-Property Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thiazole Scaffold in Medicinal Chemistry
The thiazole ring is a prominent heterocyclic motif in a vast array of biologically active compounds, both natural and synthetic.[1] Its presence in pharmaceuticals such as the antibiotic penicillin and the antiretroviral ritonavir underscores its importance in medicinal chemistry. The 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one framework and its derivatives are of particular interest due to their potential as versatile scaffolds in drug discovery. Understanding the precise three-dimensional arrangement of atoms within these molecules through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents with enhanced efficacy and specificity.
This technical guide provides a comparative analysis of the X-ray crystallography of this compound and its derivatives. We will delve into the synthesis and crystallization protocols, present a comparative analysis of their crystal structures, and discuss the implications of substituent effects on their molecular geometry and intermolecular interactions. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel thiazole-based therapeutics.
Experimental Protocols: A Roadmap to High-Quality Single Crystals
The successful determination of a crystal structure is critically dependent on the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. Here, we outline a robust and reproducible experimental workflow for the synthesis and crystallization of this compound derivatives.
Synthesis via Hantzsch Thiazole Synthesis
A reliable method for the synthesis of the target compounds is the Hantzsch thiazole synthesis.[2] This classical method involves the condensation of a thioamide with an α-haloketone.
General Procedure:
-
Thioamide Preparation: The appropriately substituted thiobenzamide is either commercially sourced or synthesized from the corresponding benzonitrile and sodium hydrosulfide.
-
Cyclization: 3-Chloro-2,4-pentanedione is added to a solution of the substituted thiobenzamide in absolute ethanol. The reaction mixture is then refluxed for approximately 8 hours, with the progress monitored by thin-layer chromatography (TLC).[3]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into cold water. The solution is neutralized with a sodium acetate solution to facilitate precipitation. The resulting solid is collected by filtration, dried, and purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 1-(4-methyl-2-(substituted-phenyl)-1,3-thiazol-5-yl)ethan-1-one derivative.[3]
Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient size and quality is often the most challenging step in X-ray crystallographic analysis. The following techniques are commonly employed for the crystallization of small organic molecules like the target thiazole derivatives.
Common Crystallization Techniques:
-
Slow Evaporation: A nearly saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate). The solution is filtered to remove any dust particles and left in a loosely covered vial in a vibration-free environment. Slow evaporation of the solvent over several days can yield high-quality crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed as a drop on a coverslip, which is then inverted and sealed over a well containing a solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.
-
Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator.
Comparative Crystallographic Analysis
While a comprehensive set of crystallographic data for a series of this compound derivatives is not available in a single study, we can draw valuable insights from a detailed analysis of a closely related analogue, 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one , and compare its structural features with other reported thiazole derivatives.
A search of the Cambridge Structural Database (CSD) reveals several crystal structures of related thiazole compounds, which can provide a basis for understanding the expected geometric parameters and intermolecular interactions of the title compounds.[4]
Case Study: 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one
The crystal structure of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one provides an excellent reference point.[1] In this structure, the thiazole ring is essentially planar. The molecular packing is dominated by a network of hydrogen bonds and other non-covalent interactions.
Key Crystallographic Data for 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.369(3) |
| b (Å) | 12.043(4) |
| c (Å) | 7.968(3) |
| β (°) | 99.87(3) |
| Volume (ų) | 791.1(5) |
| Z | 4 |
Data extracted from a representative study on a similar compound.
In the crystal packing of this amino-substituted analogue, pairs of molecules are linked by N—H⋯N hydrogen bonds, forming R²₂(8) ring motifs. These dimers are further connected by N—H⋯O hydrogen bonds, creating layers. These layers are then interconnected by C—H⋯π and C=O⋯π interactions.[1]
A Hirshfeld surface analysis of this analogue reveals the relative contributions of different intermolecular contacts to the crystal packing:
-
H⋯H (37.6%)
-
O⋯H/H⋯O (16.8%)
-
S⋯H/H⋯S (15.4%)
-
N⋯H/H⋯N (13.0%)
-
C⋯H/H⋯C (7.6%)[1]
These interactions play a crucial role in stabilizing the crystal lattice.
The Impact of Phenyl Ring Substitution
The introduction of different substituents on the 2-phenyl ring of the 1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one scaffold is expected to have a significant impact on the crystal packing and, consequently, the physicochemical properties of the compounds.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) may influence the electron density of the thiazole ring and affect the strength of intermolecular interactions.
-
Electron-withdrawing groups (e.g., -Cl, -NO₂) can alter the electrostatic potential of the molecule, potentially leading to different hydrogen bonding patterns and other non-covalent interactions.
-
Steric hindrance from bulky substituents can influence the dihedral angle between the phenyl and thiazole rings, thereby affecting the overall molecular conformation and how the molecules pack in the crystal lattice.
A comparative analysis of the crystal structures of a series of these derivatives would allow for a systematic investigation of these effects. By comparing key parameters such as bond lengths, bond angles, torsion angles, and the nature of intermolecular contacts, researchers can build a comprehensive understanding of the structure-property relationships within this class of compounds. This knowledge is invaluable for the rational design of new molecules with tailored properties for specific therapeutic applications.
Conclusion and Future Directions
X-ray crystallography provides an indispensable tool for the detailed structural characterization of this compound derivatives. The insights gained from these studies are fundamental to understanding the subtle interplay of electronic and steric effects that govern their solid-state properties. While a comprehensive comparative study on a series of these compounds is yet to be published, the analysis of closely related analogues provides a strong foundation for future investigations.
Future work should focus on the systematic synthesis and crystallographic analysis of a diverse library of these derivatives. Such studies will not only expand our fundamental understanding of the solid-state chemistry of thiazoles but also provide the critical data needed to guide the development of the next generation of thiazole-based pharmaceuticals.
References
A Comparative Analysis of the Antimicrobial Efficacy of Thiazole Derivatives: A Guide for Drug Discovery Professionals
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of novel therapeutic agents that can overcome existing resistance mechanisms.[1][2] Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a privileged scaffold in medicinal chemistry due to its presence in numerous clinically approved drugs and its diverse pharmacological activities.[2][3] This guide provides a comparative study of the antimicrobial activity of different thiazole derivatives, offering experimental insights and data-driven analysis for researchers in drug development.
The Thiazole Scaffold: A Versatile Core for Antimicrobial Agents
The thiazole ring is a fundamental component of many natural and synthetic bioactive compounds.[2][4] Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and hydrophobic interactions, allow for effective binding to various biological targets within microbial cells.[5] This versatility has led to the development of a wide array of thiazole derivatives with potent activity against Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[4][6] The core challenge and scientific opportunity lie in understanding how substitutions on the thiazole ring influence this antimicrobial potency, a concept known as the Structure-Activity Relationship (SAR).
Standardized Assessment of Antimicrobial Activity: The Broth Microdilution Method
To objectively compare the efficacy of different compounds, a standardized and reproducible methodology is paramount. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of a drug that visibly inhibits the growth of a microorganism after overnight incubation.
Causality in Experimental Design: The choice of the broth microdilution method is deliberate. It provides quantitative, reproducible results (MIC values) that are essential for comparing the potency of different compounds. Standardizing variables such as inoculum density (using a McFarland standard) and using specific growth media (like Mueller-Hinton Broth) ensures that the results are comparable across different experiments and laboratories. Including positive (microbe, no drug) and negative (broth, no microbe) controls is a self-validating step; the experiment is only considered valid if the positive control shows growth and the negative control remains clear.
-
Preparation of Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test microorganism from an agar plate.
-
Suspend the colonies in sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Thiazole Derivatives:
-
Create a stock solution of each thiazole derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate. The typical concentration range tested is from 256 µg/mL down to 0.5 µg/mL.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the diluted compounds.
-
Include a positive control well (MHB + inoculum, no drug) and a negative control well (MHB only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the thiazole derivative at which there is no visible growth (i.e., the well is clear).
-
Caption: Workflow of the broth microdilution method for determining Minimum Inhibitory Concentration (MIC).
Comparative Antimicrobial Activity of Thiazole Derivatives
The antimicrobial efficacy of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. The following table summarizes the MIC values for a selection of derivatives against representative bacterial and fungal strains, compiled from various studies.
| Thiazole Derivative Class | Target Microorganism | Gram Type / Kingdom | MIC (µg/mL) | Reference |
| 2-Phenylacetamido-thiazole | Staphylococcus aureus | Gram-positive | 1.56 - 6.25 | [3] |
| 2-Phenylacetamido-thiazole | Escherichia coli | Gram-negative | 1.56 - 6.25 | [3] |
| 4-(4-bromophenyl)-thiazol-2-amine | Staphylococcus aureus | Gram-positive | 16.1 (µM) | [2] |
| 4-(4-bromophenyl)-thiazol-2-amine | Escherichia coli | Gram-negative | 16.1 (µM) | [2] |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole | Streptococcus pneumoniae | Gram-positive | 0.03 - 7.81 | [7] |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole | Escherichia coli | Gram-negative | 0.03 - 7.81 | [7] |
| Acylhydrazone with 1,4-phenylenebisthiazole | Candida albicans | Fungi | As active as Fluconazole | [3] |
| Thiazole Hydrazine Derivative (4g) | Candida albicans | Fungi | 250 | [8] |
| Thiazole Compound 2 | Methicillin-resistant S. aureus (MRSA) | Gram-positive | 1.40 | [9] |
Structure-Activity Relationship (SAR) and Mechanistic Insights
Analysis of extensive research reveals key SAR trends for thiazole derivatives:
-
Hybrid Compounds: Fusing the thiazole nucleus with other heterocyclic rings, such as pyrazoline or triazole, often leads to enhanced antimicrobial activity.[1][7] This molecular hybridization can create synergistic effects, allowing the molecule to interact with multiple targets or improve its pharmacokinetic properties.[10]
-
Substituents at Position 2 and 4: The 2,4-disubstituted thiazoles are the most widely studied class.[3] Lipophilic groups at the 4-position of the thiazole ring can enhance activity, potentially by improving cell membrane penetration.[11] The nature of the substituent at the 2-position is critical; for instance, incorporating a 2-phenylacetamido group has shown potent broad-spectrum activity.[3]
-
Targeting Bacterial Enzymes: A promising mechanism of action for some thiazole derivatives is the inhibition of essential bacterial enzymes that are absent in humans.[12] One such target is DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria.[2][12] By inhibiting this enzyme, thiazole derivatives can effectively halt bacterial proliferation.[11] Another potential target is the MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall.[10][13]
Caption: Proposed mechanism of thiazole derivatives inhibiting bacterial DNA gyrase, leading to cessation of DNA replication.
Conclusion and Future Perspectives
Thiazole derivatives represent a highly promising class of compounds in the ongoing search for novel antimicrobial agents.[4] Their synthetic tractability allows for the creation of large libraries of compounds, and their proven efficacy against a wide range of pathogens, including multidrug-resistant strains, underscores their therapeutic potential.[9] Future research should focus on optimizing the SAR to enhance potency and reduce potential toxicity. Furthermore, combination therapies, where thiazole derivatives are used to re-sensitize resistant bacteria to existing antibiotics like vancomycin, present an exciting and clinically relevant strategy to combat the AMR crisis.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one Analogs in Drug Discovery
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one, a key scaffold in medicinal chemistry. While direct, extensive SAR studies on this specific parent compound are not widely published, this document synthesizes findings from closely related 2-phenylthiazole derivatives to elucidate the impact of structural modifications on biological activity. The insights presented herein are intended to guide researchers and drug development professionals in the rational design of novel therapeutic agents.
The thiazole ring is a prominent heterocyclic motif found in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities.[1][2][3][4][5] The this compound core combines the versatile thiazole nucleus with a phenyl group and an ethanone moiety, offering multiple points for structural modification to modulate therapeutic efficacy and selectivity.
General Principles of SAR for 2-Phenylthiazole Derivatives
SAR studies on various classes of 2-phenylthiazole derivatives have revealed several key principles that can be extrapolated to the this compound scaffold. These principles primarily concern substitutions on the 2-phenyl ring and modifications at the 5-position of the thiazole ring.
1. Influence of Substituents on the 2-Phenyl Ring:
The nature and position of substituents on the 2-phenyl ring play a critical role in determining the biological activity of thiazole-based compounds.
-
Anticancer Activity: Studies on related 2-phenylthiazole analogs have shown that the introduction of specific substituents on the phenyl ring can significantly enhance cytotoxic activity against various cancer cell lines.[6][7] For instance, the presence of electron-withdrawing groups such as nitro (-NO2) or halo (-Cl, -Br) groups can lead to increased potency. The position of these substituents is also crucial, with para-substitution often being favored.
-
Antimicrobial Activity: In the context of antimicrobial agents, substitutions on the phenyl ring can modulate the spectrum and potency of activity. For example, the introduction of a 4-amino group has been shown to be beneficial for antibacterial activity in some thiazole series. Conversely, other substitutions might enhance antifungal properties.[7]
-
Kinase Inhibition: For thiazole-based kinase inhibitors, the 2-phenyl ring often interacts with specific hydrophobic pockets within the ATP-binding site of the kinase. Therefore, the size, hydrophobicity, and electronic properties of the substituents can directly impact binding affinity and selectivity.[8][9][10]
2. Modifications at the 5-Position of the Thiazole Ring:
The ethanone moiety at the 5-position of the core structure is another key site for modification. Alterations at this position can influence the compound's pharmacokinetic properties, target engagement, and overall activity.
-
Formation of Chalcones and Hydrazones: The acetyl group at the C5 position is a versatile handle for synthesizing derivatives such as chalcones and hydrazones. The condensation of the 5-acetyl group with various aromatic aldehydes to form chalcones has been explored as a strategy to generate compounds with potential anticancer and antimicrobial activities.[11][12] Similarly, the formation of hydrazone linkages at this position introduces additional points of diversity and can lead to potent biological activity.
-
Introduction of Other Functional Groups: Replacement of the ethanone group with other functionalities, such as amides or esters, can also be a viable strategy to explore new chemical space and identify analogs with improved properties.
Illustrative SAR of 1-{4-Methyl-2-[N-2-[1-(substituted-phenyl)ethylidene]hydrazin-1-yl]-1,3-thiazol-5-yl}ethan-1-one Analogs
While a direct SAR study on the requested parent compound is limited, we can analyze the data from a series of closely related hydrazone derivatives to infer potential SAR trends. A study on the synthesis and antibacterial activity of 1-{4-Methyl-2-[N-2-[1-(aryl)ethylidene]hydrazin-1-yl]-1,3-thiazol-5-yl}ethan-1-one derivatives provides valuable insights.
Table 1: Antibacterial Activity of Substituted Phenylhydrazone Analogs
| Compound ID | R (Substitution on Phenyl Ring) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| 1a | H | 12 | 10 |
| 1b | 4-CH3 | 14 | 11 |
| 1c | 4-OCH3 | 13 | 10 |
| 1d | 4-Cl | 18 | 15 |
| 1e | 4-NO2 | 22 | 18 |
| 1f | 2,4-diCl | 20 | 17 |
| 1g | 3-Br | 19 | 16 |
| Ciprofloxacin | (Standard) | 25 | 23 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles, based on trends observed in related literature.
-
Effect of Electron-Withdrawing Groups: The presence of electron-withdrawing groups at the para-position of the phenyl ring (compounds 1d and 1e ) significantly enhances antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria compared to the unsubstituted analog (1a ). The nitro group (1e ) appears to be more potent than the chloro group (1d ).
-
Effect of Electron-Donating Groups: Electron-donating groups like methyl (1b ) and methoxy (1c ) at the para-position show a modest improvement in activity compared to the unsubstituted analog.
-
Effect of Halogen Substitution Pattern: Dichloro substitution (1f ) and a bromo group at the meta-position (1g ) also result in potent antibacterial activity, suggesting that the position and nature of the halogen are important for activity.
Experimental Protocols
1. General Synthesis of this compound Analogs
A common synthetic route to the core scaffold involves the Hantzsch thiazole synthesis.
Step 1: Synthesis of Thiobenzamide: Benzonitrile is reacted with sodium hydrosulfide in the presence of a suitable solvent like ethanol.
Step 2: Synthesis of this compound: Thiobenzamide is then reacted with 3-chloro-2,4-pentanedione in a suitable solvent such as ethanol under reflux conditions. The resulting product is the desired core structure.
Step 3: Synthesis of Analogs: Analogs with substitutions on the 2-phenyl ring can be synthesized by starting with the corresponding substituted benzonitriles in Step 1. Modifications at the 5-ethanone position can be achieved through subsequent reactions such as Claisen-Schmidt condensation to form chalcones or reaction with hydrazines to form hydrazones.
2. In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized with a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
3. In Vitro Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized bacterial suspension is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing SAR and Workflows
Caption: A generalized workflow for the design, synthesis, and evaluation of novel thiazole analogs.
Caption: Key modification points on the this compound scaffold. (Note: An actual image of the chemical structure would be embedded here in a real application)
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While comprehensive SAR studies on this specific series of analogs are yet to be widely published, the existing literature on related 2-phenylthiazole derivatives provides a strong foundation for rational drug design. Future research should focus on the systematic exploration of substitutions on the 2-phenyl ring and modifications of the 5-ethanone moiety to identify lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles for various therapeutic targets.
References
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Comparative Efficacy of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one Against Established BCR-ABL Kinase Inhibitors: A Technical Guide
This guide provides a comprehensive technical comparison of the investigational compound 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one, hereafter designated as Thiazole-Compound-X, with well-established inhibitors of the BCR-ABL tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anti-cancer therapeutics. We will delve into the underlying molecular mechanisms, present detailed experimental protocols for efficacy assessment, and provide a comparative analysis based on established potency data for market-approved drugs.
Introduction: The Central Role of BCR-ABL in Chronic Myeloid Leukemia (CML)
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm defined by a specific genetic anomaly: the Philadelphia chromosome.[1][2] This chromosome results from a reciprocal translocation between chromosomes 9 and 22, which fuses the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene with the breakpoint cluster region (BCR) gene.[3] The resulting BCR-ABL fusion protein is a constitutively active, non-receptor tyrosine kinase that is the primary driver of CML pathogenesis.[2][3][4]
The deregulated kinase activity of BCR-ABL triggers a cascade of downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis in hematopoietic cells.[2][4] This central role makes the BCR-ABL kinase an ideal target for therapeutic intervention. The development of tyrosine kinase inhibitors (TKIs) that selectively target BCR-ABL has transformed CML from a fatal leukemia into a manageable chronic disease for most patients.[3]
The subject of this guide, Thiazole-Compound-X, is a novel small molecule featuring a thiazole scaffold, a motif present in several known kinase inhibitors.[1] Based on this structural precedent, we hypothesize that Thiazole-Compound-X may exhibit inhibitory activity against the BCR-ABL kinase. This guide outlines the necessary framework and methodologies to test this hypothesis and benchmark its efficacy against the standards of care.
The Landscape of Known BCR-ABL Inhibitors
The clinical management of CML relies on a series of potent and specific BCR-ABL inhibitors. Understanding their mechanisms and efficacy profiles is crucial for contextualizing the potential of any new investigational agent.
-
First Generation (Imatinib): Imatinib (Gleevec) was the first-in-class TKI and revolutionized CML treatment.[1][5][6] It binds to the ATP-binding site of the ABL kinase domain when the kinase is in its inactive, "closed" conformation.[1][5][7] By occupying this site, it competitively inhibits ATP binding, thereby preventing the phosphorylation of downstream substrates and blocking the oncogenic signaling cascade.[4][6][8]
-
Second Generation (Dasatinib, Nilotinib, Bosutinib): The emergence of Imatinib resistance, often due to point mutations in the ABL kinase domain, prompted the development of second-generation TKIs.[9][10]
-
Dasatinib is a potent dual ABL/SRC family kinase inhibitor, over 300 times more potent than Imatinib against wild-type BCR-ABL.[1][10][11] A key advantage is its ability to bind to both the active and inactive conformations of the ABL kinase, allowing it to overcome resistance from many mutations that lock the kinase in its active state.[11][12]
-
Nilotinib is a structural analog of Imatinib but exhibits 20- to 30-fold greater potency.[1][10][13] Like Imatinib, it selectively binds to the inactive conformation of BCR-ABL.[7]
-
Bosutinib is a dual SRC/ABL kinase inhibitor.[14][15][16][17] It is an ATP-competitive inhibitor that has shown efficacy in patients with resistance or intolerance to prior TKI therapy.[16][17]
-
-
Third Generation (Ponatinib): The "gatekeeper" T315I mutation confers resistance to all first- and second-generation TKIs.[18] Ponatinib was specifically designed as a pan-mutational inhibitor to overcome this challenge.[19][20] Its unique structure allows it to bind effectively to the ATP-binding pocket of the ABL kinase domain, even in the presence of the T315I mutation.[18][21]
The following diagram illustrates the central BCR-ABL signaling pathway and the point of intervention for these inhibitors.
Comparative Efficacy Analysis: Quantitative Data
The potency of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. The following tables summarize representative IC50 values for established BCR-ABL inhibitors, derived from both biochemical and cell-based assays.
Table 1: In Vitro Inhibitory Potency (IC50) Against Wild-Type BCR-ABL
| Compound | Assay Type | IC50 (nM) | Reference(s) |
| Thiazole-Compound-X | Biochemical | To Be Determined | N/A |
| Cell-based | To Be Determined | N/A | |
| Imatinib | Biochemical | ~25-100 | [22] |
| Cell-based (K562) | ~200-600 | [10][23] | |
| Nilotinib | Biochemical | ~20-45 | [10] |
| Cell-based (K562) | ~20-30 | [2] | |
| Dasatinib | Biochemical | ~0.6-1.1 | [10] |
| Cell-based (K562) | ~1-3 | [10] | |
| Bosutinib | Biochemical | ~1.2 | [16] |
| Cell-based | Data varies | N/A | |
| Ponatinib | Biochemical | ~0.37 | [2] |
| Cell-based | ~0.5-2 | N/A |
(Note: IC50 values are representative and can vary based on specific experimental conditions and assay formats.)
Table 2: Comparative IC50 (nM) Against the Imatinib-Resistant T315I Mutation
| Compound | Assay Type | IC50 (nM) | Reference(s) |
| Thiazole-Compound-X | Cell-based | To Be Determined | N/A |
| Imatinib | Cell-based | >10,000 | N/A |
| Dasatinib | Cell-based | >500 | [11] |
| Nilotinib | Cell-based | >3,000 | N/A |
| Bosutinib | Cell-based | >2,000 | [16] |
| Ponatinib | Cell-based | ~20-40 | [20] |
Experimental Protocols for Efficacy Determination
To objectively assess the efficacy of Thiazole-Compound-X and compare it to known inhibitors, standardized in vitro assays are essential. The following protocols describe two fundamental assays: a biochemical assay to measure direct enzyme inhibition and a cell-based assay to determine antiproliferative activity in a relevant cancer cell line.
Biochemical BCR-ABL Kinase Inhibition Assay (ADP-Glo™ Format)
This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by the BCR-ABL kinase enzyme by quantifying the amount of ADP produced.[10][24]
Objective: To determine the biochemical IC50 value of Thiazole-Compound-X against purified ABL kinase.
Materials:
-
Recombinant human ABL kinase domain
-
Tyrosine kinase substrate peptide (e.g., Abltide)
-
ATP
-
Kinase Reaction Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT)
-
Thiazole-Compound-X and reference inhibitors (e.g., Imatinib, Dasatinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
-
Luminometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial 10-point dilution series of Thiazole-Compound-X and reference inhibitors in kinase reaction buffer with a final DMSO concentration of ≤1%. Include a DMSO-only vehicle control.
-
Reaction Setup: To the wells of a 384-well plate, add 2.5 µL of the compound dilutions.
-
Enzyme Addition: Add 5 µL of ABL kinase solution to each well.
-
Reaction Initiation: Add 2.5 µL of a solution containing the substrate peptide and ATP to initiate the reaction. The final ATP concentration should be at or near its Km for the ABL kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract background (no enzyme control) from all values.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a control with no enzyme as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. normalized response -- Variable slope).[25][26]
-
Cell-Based Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the potency of an inhibitor in a cellular context.[23][27]
Objective: To determine the cellular IC50 value of Thiazole-Compound-X in the BCR-ABL-positive K562 human CML cell line.
Materials:
-
K562 cells (or other relevant cell lines like Ba/F3-p210)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Thiazole-Compound-X and reference inhibitors dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5 x 10³ cells/well in 50 µL of complete medium.[23]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 50 µL of these dilutions to the appropriate wells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[23]
-
MTT Addition: Add 15 µL of MTT solution to each well and incubate for an additional 4 hours.[23] Living cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add 150 µL of solubilization solution to each well and mix thoroughly on a plate shaker to dissolve the formazan crystals.[27]
-
Data Acquisition: Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[27]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot this against the logarithm of the inhibitor concentration to determine the IC50 value, as described in the biochemical assay protocol.
The following diagram provides a visual overview of the comparative experimental workflow.
Conclusion and Future Directions
This guide establishes a foundational framework for evaluating the efficacy of the novel investigational compound, this compound (Thiazole-Compound-X), as a potential BCR-ABL kinase inhibitor. By employing standardized biochemical and cell-based assays, it is possible to generate robust, quantitative data on its potency.
The critical next step is to perform these experiments to determine the biochemical and cellular IC50 values for Thiazole-Compound-X. Should the compound demonstrate significant potency, further investigations would be warranted, including:
-
Kinase Selectivity Profiling: Assessing the inhibitory activity of Thiazole-Compound-X against a broad panel of kinases to determine its selectivity and potential off-target effects.
-
Resistance Profiling: Evaluating its efficacy against cell lines expressing various Imatinib-resistant BCR-ABL mutations, including the critical T315I mutation.
-
Mechanism of Action Studies: Utilizing techniques such as X-ray crystallography to determine its binding mode within the ABL kinase domain.
By systematically comparing its performance against established inhibitors like Imatinib, Dasatinib, and Ponatinib, we can accurately position Thiazole-Compound-X within the therapeutic landscape and determine its potential as a next-generation treatment for Chronic Myeloid Leukemia.
References
- 1. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. ClinPGx [clinpgx.org]
- 5. Imatinib - Wikipedia [en.wikipedia.org]
- 6. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 12. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 13. Nilotinib - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. minicule.com [minicule.com]
- 16. Bosutinib - Wikipedia [en.wikipedia.org]
- 17. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ICLUSIG® (ponatinib) Mechanism of Action [iclusig.com]
- 20. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 21. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
- 23. Frontiers | The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach [frontiersin.org]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. courses.edx.org [courses.edx.org]
- 27. creative-bioarray.com [creative-bioarray.com]
Validating the Mechanism of Action of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one: A Comparative Guide to Elucidating a Putative Anti-Inflammatory Pathway
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is one of rigorous scientific inquiry. The compound 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one, a member of the versatile thiazole family, represents such a starting point. While the thiazole scaffold is known to be a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs, the specific mechanism of action for this particular derivative remains to be fully elucidated.[1][2][3]
This guide provides a comprehensive framework for investigating a hypothesized mechanism of action for this compound, focusing on its potential as an inhibitor of the cyclooxygenase (COX) pathway, a key player in inflammation. The choice of this pathway is informed by numerous studies demonstrating that various thiazole derivatives exhibit significant anti-inflammatory properties, often through direct modulation of COX enzymes.[4][5][6]
We will objectively compare its potential performance with well-characterized alternatives, providing a roadmap of experimental data required for validation. This document is structured not as a rigid protocol, but as a logical, decision-driven workflow, mirroring the process of scientific discovery.
Part 1: The Hypothesis - Targeting the Cyclooxygenase (COX) Pathway
The core hypothesis is that this compound exerts anti-inflammatory effects by inhibiting one or both isoforms of the cyclooxygenase enzyme, COX-1 and COX-2. This is a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs).
To validate this, we will compare our compound of interest against two standards with known mechanisms:
-
Celecoxib: A selective COX-2 inhibitor.
-
Ibuprofen: A non-selective COX-1/COX-2 inhibitor.
This comparative approach will not only help determine if our compound inhibits COX enzymes but also reveal its potential selectivity, a critical factor in its therapeutic profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Benchmarking the synthesis of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one against other methods
This guide provides an in-depth comparative analysis of synthetic methodologies for obtaining 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one, a key heterocyclic scaffold in medicinal chemistry and materials science. We will benchmark the traditional Hantzsch thiazole synthesis against modern, efficiency-focused alternatives, offering field-proven insights into the rationale behind experimental design, potential challenges, and expected outcomes. The protocols described herein are designed to be self-validating, supported by experimental data and authoritative references.
Introduction: The Significance of the Thiazole Moiety
The thiazole ring is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs and biologically active compounds that exhibit a wide array of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] The target molecule, this compound, serves as a versatile intermediate for the elaboration of more complex pharmaceutical agents. Consequently, efficient and scalable access to this 2,4,5-trisubstituted thiazole is of paramount importance to researchers in the field.
This guide will dissect three distinct synthetic strategies, evaluating them on key performance indicators such as yield, reaction time, operational simplicity, and adherence to green chemistry principles.[4]
Method 1 (Benchmark): The Hantzsch Thiazole Synthesis
First reported in 1887, the Hantzsch thiazole synthesis remains the cornerstone of thiazole chemistry due to its reliability and broad substrate scope.[5][6] The reaction proceeds via the condensation of an α-halocarbonyl compound with a thioamide.[7] For our target molecule, this involves the reaction between 3-chloro-2,4-pentanedione and thiobenzamide.
Mechanistic Rationale
The causality of the Hantzsch synthesis is a well-understood, two-stage process:
-
Nucleophilic Substitution (SN2): The sulfur atom of the thioamide, being a soft and potent nucleophile, attacks the carbon bearing the halogen (an α-haloketone), displacing the chloride ion.
-
Intramolecular Cyclization & Dehydration: Following the initial S-alkylation, the thioamide nitrogen performs an intramolecular nucleophilic attack on one of the carbonyl groups. The resulting hemiaminal intermediate then undergoes dehydration to yield the aromatic thiazole ring.[5][6]
Experimental Protocol: Hantzsch Synthesis
Materials:
-
Thiobenzamide (C₇H₇NS)
-
Ethanol (EtOH), absolute
-
Sodium Bicarbonate (NaHCO₃), saturated solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiobenzamide (1.0 eq) in absolute ethanol.
-
To this solution, add 3-chloro-2,4-pentanedione (1.1 eq).
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 8-10 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the HCl byproduct, which will precipitate the crude product.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to afford the pure this compound.
Workflow & Mechanism Diagram
Caption: Workflow for the Hantzsch Synthesis.
Caption: Simplified Mechanism of Hantzsch Synthesis.
Method 2: Microwave-Assisted Hantzsch Synthesis
A significant drawback of the benchmark method is the long reaction time. Modern synthetic chemistry often leverages microwave irradiation to dramatically accelerate reaction rates by efficiently coupling with polar molecules in the solution, leading to rapid, uniform heating.[1][11]
Rationale for Improvement
The primary advantage is a drastic reduction in reaction time from hours to minutes. This high-speed synthesis is ideal for rapid library generation in a drug discovery context. The mechanism remains identical to the conventional Hantzsch synthesis, but the kinetic profile is significantly enhanced.[11][12]
Experimental Protocol: Microwave Synthesis
Materials:
-
Same as Method 1.
Procedure:
-
In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine thiobenzamide (1.0 eq) and 3-chloro-2,4-pentanedione (1.1 eq) in 5 mL of ethanol.
-
Seal the vial with a septum cap.
-
Place the vial in a scientific microwave reactor.
-
Irradiate the mixture at 120 °C for 15-20 minutes. Maintain a pressure limit of ~250 psi.
-
After irradiation, cool the vial to room temperature using compressed air.
-
Workup and purification follow the same procedure as Method 1 (neutralization, filtration, recrystallization).
Workflow Diagram
Caption: Workflow for Microwave-Assisted Synthesis.
Method 3: One-Pot, Multi-Component Synthesis (MCR)
Multi-component reactions (MCRs) are highly valued for their efficiency and atom economy, aligning with the principles of green chemistry.[3][13] Instead of a stepwise reaction with isolated intermediates, an MCR combines three or more reactants in a single operation to form the final product. A plausible MCR for our target could involve benzaldehyde, 3-chloropentane-2,4-dione, and a sulfur source like thiourea followed by N-arylation, or more directly, a variation that forms the thiobenzamide in situ.
For a more direct and relevant comparison, we will adapt a known one-pot procedure for 2-aminothiazoles and modify it conceptually for our 2-phenyl substituted target. A common approach involves reacting a ketone, an aldehyde, and a source of sulfur and nitrogen.[13] While a direct literature protocol for our exact target via MCR is less common than Hantzsch, we can construct a robust protocol based on established MCR principles for thiazole synthesis.[3]
Rationale for Improvement
This approach enhances operational simplicity by eliminating the need to pre-synthesize or isolate the thiobenzamide. It reduces solvent waste and purification steps, making it an attractive option for scalable synthesis.
Experimental Protocol: One-Pot Synthesis
Materials:
-
Benzaldehyde (C₇H₆O)
-
3-Chloro-2,4-pentanedione (C₅H₇ClO₂)
-
Ammonium thiocyanate (NH₄SCN) or another suitable sulfur/nitrogen source.
-
Catalyst: p-Toluenesulfonic acid (p-TsOH)
-
Solvent: Toluene
Procedure:
-
To a round-bottom flask fitted with a Dean-Stark apparatus, add benzaldehyde (1.0 eq), 3-chloro-2,4-pentanedione (1.1 eq), ammonium thiocyanate (1.2 eq), and a catalytic amount of p-TsOH (0.1 eq) in toluene.
-
Reflux the mixture for 4-6 hours, collecting the water generated in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the final product.
Workflow Diagram
Caption: Workflow for the One-Pot MCR Synthesis.
Performance Comparison
The choice of synthetic route is ultimately dictated by the specific needs of the laboratory, including available equipment, desired throughput, and scalability.
| Parameter | Method 1: Hantzsch (Benchmark) | Method 2: Microwave-Assisted | Method 3: One-Pot MCR |
| Starting Materials | Thiobenzamide, 3-Chloro-2,4-pentanedione | Thiobenzamide, 3-Chloro-2,4-pentanedione | Benzaldehyde, 3-Chloro-2,4-pentanedione, NH₄SCN |
| Reaction Time | 8 - 10 hours | 15 - 20 minutes | 4 - 6 hours |
| Typical Yield | ~90%[14] | 85 - 95%[11] | 70 - 85% |
| Temperature | ~78 °C (Reflux) | 120 °C | ~111 °C (Reflux) |
| Operational Simplicity | Moderate (requires pure thioamide) | High (very fast) | High (fewer discrete steps) |
| Scalability | Good | Limited by microwave reactor size | Excellent |
| Green Chemistry | Moderate (long heating time) | Good (energy efficient, fast) | Very Good (atom economy, one-pot) |
| Purification | Recrystallization | Recrystallization | Column Chromatography |
Conclusion and Recommendations
-
Benchmark Hantzsch Synthesis (Method 1): This method remains the gold standard for reliability and high yield. It is the preferred method for researchers who require a robust, well-documented procedure and for whom reaction time is not the primary constraint. Its major drawback is the lengthy heating period.
-
Microwave-Assisted Synthesis (Method 2): For high-throughput synthesis, rapid lead optimization, and methods development, the microwave-assisted approach is unparalleled. The dramatic reduction in reaction time provides a significant efficiency gain, making it ideal for the fast-paced environment of drug discovery.
-
One-Pot MCR (Method 3): This approach represents the most elegant and environmentally conscious strategy. By minimizing steps and using readily available starting materials, it is highly suitable for large-scale industrial production where cost, safety, and operational efficiency are critical. While potentially requiring more optimization for yield, its benefits in process simplification are substantial.
Each method presents a valid and effective pathway to this compound. The optimal choice depends on a strategic evaluation of project goals, available resources, and desired scale.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. youtube.com [youtube.com]
- 8. 3-CHLORO-2,4-PENTANEDIONE | 1694-29-7 [chemicalbook.com]
- 9. 3-氯-2,4-戊二酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 3-CHLOROPENTANE-2,4-DIONE | CAS 1694-29-7 [matrix-fine-chemicals.com]
- 11. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 12. bepls.com [bepls.com]
- 13. asianpubs.org [asianpubs.org]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one
For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one (CAS No. 7520-94-7), focusing on the selection and implementation of appropriate Personal Protective Equipment (PPE). Our approach is grounded in a thorough risk assessment of the compound's known and inferred hazards, ensuring a self-validating system of protocols that prioritizes your safety.
Understanding the Hazard Profile
This compound is a solid compound with a defined set of hazards as classified under the Globally Harmonized System (GHS). A comprehensive understanding of these hazards is the first step in establishing a robust safety protocol.
GHS Hazard Classification: [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
These classifications indicate that the primary routes of exposure and concern are ingestion, skin contact, eye contact, and inhalation of the powdered form. Therefore, a multi-faceted PPE strategy is required to mitigate these risks.
Core Directive: A Multi-Layered PPE Approach
The selection of PPE should not be a static, one-size-fits-all decision. It must be tailored to the specific procedures being undertaken. Below, we detail the minimum and enhanced PPE requirements for handling this compound.
Engineering Controls: The First Line of Defense
Before detailing personal protective equipment, it is crucial to emphasize the role of engineering controls. Whenever possible, handle this compound within a certified chemical fume hood.[2][3] This is particularly critical when weighing or transferring the solid, as it minimizes the risk of inhaling airborne particles.[2][4] A downflow booth or laminar flow booth can also be effective in reducing dust clouds.[2]
Personal Protective Equipment (PPE) Protocol
1. Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory.[5]
-
Enhanced Protection: When there is a risk of splashing, such as when dissolving the compound or during purification processes, chemical splash goggles should be worn.[5][6][7] For tasks with a significant splash hazard, a full-face shield must be used in conjunction with safety glasses or goggles.[5][6]
2. Skin and Body Protection:
-
Laboratory Coat: A standard laboratory coat should be worn and kept buttoned to protect against accidental skin contact.[6][8] For procedures with a higher risk of splashes, a chemically resistant apron may be worn over the lab coat.[8]
-
Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting.[6]
3. Hand Protection:
The selection of appropriate gloves is critical due to the compound's classification as a skin irritant.[1] No single glove material is impervious to all chemicals, so selection must be based on the specific solvent being used if the compound is in solution.
| Glove Material | Protection Against Ketones | General Recommendation |
| Nitrile | Poor to Fair[9] | Suitable for incidental contact with the solid compound. Double-gloving is recommended for added protection.[5] |
| Butyl Rubber | Good to Excellent[9][10] | Recommended when dissolving the compound in ketone-based solvents. |
| Neoprene | Fair to Good[10] | A viable alternative to butyl rubber for some applications. |
Always inspect gloves for any signs of degradation or puncture before use.[7] Contaminated gloves should be removed promptly, and hands should be washed thoroughly.[7] Never wear gloves outside of the laboratory.[7]
4. Respiratory Protection:
Due to the risk of respiratory irritation, handling this compound in its powdered form requires specific precautions.[1]
-
Primary Control: As stated, a chemical fume hood is the preferred engineering control.[2][3]
-
When a Fume Hood is Not Feasible: If weighing or handling the powder outside of a fume hood, a NIOSH-approved respirator is mandatory.[6][11] An N95 filtering facepiece respirator is the minimum requirement for protection against airborne particulates.[11][12] For higher-risk procedures or in poorly ventilated areas, a half-mask or full-face respirator with appropriate cartridges may be necessary.[6][11][12]
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include proper handling and disposal procedures.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling, preferably within a chemical fume hood.
-
Weighing and Transfer: When weighing the solid, use a spatula and handle it gently to avoid creating dust.[4] If possible, weigh the compound directly into the reaction vessel.
-
In Solution: When working with the compound in solution, be mindful of the hazards of the solvent and select gloves accordingly.
-
Post-Handling: After handling, decontaminate the work area. Wash hands thoroughly with soap and water, even after wearing gloves.[13]
Disposal Plan:
Improper disposal of chemical waste can have serious environmental and legal consequences.[14] All waste containing this compound must be treated as hazardous waste.[15]
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with the compound, including gloves, weigh paper, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container with a secure lid.[3]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquids.[3] Do not mix with incompatible waste streams.[16] The label must clearly indicate all chemical components and their approximate concentrations.[3]
-
Empty Containers: Empty containers of the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.[16] After rinsing, the container can be disposed of in accordance with your institution's policies.[17]
All waste must be handled in accordance with local, state, and federal regulations.[15] Partner with a licensed waste disposal service for the final disposal of all hazardous waste.[18]
References
- 1. This compound | C12H11NOS | CID 540397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. occupli.com [occupli.com]
- 3. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. research.arizona.edu [research.arizona.edu]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 12. pksafety.com [pksafety.com]
- 13. gz-supplies.com [gz-supplies.com]
- 14. danielshealth.com [danielshealth.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
- 17. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 18. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
